4-Chloro-3-hydroxypyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSAUTCFPAQMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348635-39-2 | |
| Record name | 4-chloro-3-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-hydroxypyridine-2-carboxylic acid (CAS 348635-39-2): Structural Dynamics, Synthetic Utility, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, heteroaromatic scaffolds with orthogonal functionalization vectors are critical for efficient structure-activity relationship (SAR) exploration. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (CAS 348635-39-2) represents a highly privileged building block. Featuring a carboxylic acid, a hydroxyl group, and a chlorine atom strategically positioned on a pyridine ring, this compound serves as a cornerstone intermediate. It is particularly valuable in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors, kinase inhibitors, and bromodomain ligands[1].
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, mechanistic reactivity, and validated experimental protocols for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 4-chloro-3-hydroxypyridine-2-carboxylic acid stems from the electronic interplay between its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the C4-chlorine atom significantly lowers the pKa of the C3-hydroxyl group compared to a standard phenol, while simultaneously activating the C4 position for nucleophilic attack[2].
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 4-Chloro-3-hydroxypyridine-2-carboxylic acid | PubChem[3] |
| CAS Number | 348635-39-2 | Sigma-Aldrich |
| Molecular Formula | C6H4ClNO3 | ChemicalBook[4] |
| Molecular Weight | 173.55 g/mol | PubChem[3] |
| PubChem CID | 45120088 | PubChem[3] |
| Physical Form | Powder (typically off-white) | Sigma-Aldrich |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); pH-dependent aqueous solubility | BenchChem[2] |
Mechanistic Pathways & Synthetic Utility
The core advantage of this scaffold is its orthogonal reactivity . Each functional group can be selectively manipulated without interfering with the others, provided the correct protecting group strategy is employed.
-
C2-Carboxylic Acid : Serves as the primary vector for amidation. In the context of drug design, converting this to an amide is a standard method for improving metabolic stability and cellular permeability.
-
C3-Hydroxyl Group : Acts as a hydrogen-bond donor/acceptor. It can be alkylated to modulate lipophilicity or protected (e.g., as a benzyl ether) during harsh downstream cross-coupling reactions.
-
C4-Chlorine : Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. The activation is driven by the electron deficiency of the pyridine ring, making the C-Cl bond highly susceptible to oxidative addition by Pd(0) species.
Caption: Orthogonal functionalization pathways for the 4-chloro-3-hydroxypyridine-2-carboxylic acid scaffold.
Application in Drug Development: HIF Prolyl Hydroxylase Inhibition
A premier application of the 3-hydroxypicolinic acid pharmacophore is the inhibition of HIF Prolyl Hydroxylases (HIF-PHDs)[1]. Under normoxic conditions, HIF-PHDs utilize 2-oxoglutarate (2-OG), oxygen, and an active-site Iron(II) cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation.
Derivatives synthesized from 4-chloro-3-hydroxypyridine-2-carboxylic acid act as 2-OG competitive mimetics . The C2-carboxylate and C3-hydroxyl groups form a bidentate chelation complex with the active-site Fe(II). Meanwhile, the C4 position (functionalized via cross-coupling) extends into a hydrophobic accessory pocket, dramatically enhancing binding affinity and enzyme selectivity.
Caption: Mechanism of HIF-PHD inhibition via Fe(II) chelation by 3-hydroxypicolinic acid derivatives.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocol details the C4-functionalization of the scaffold. Note: Direct cross-coupling on the unprotected scaffold often leads to catalyst poisoning and poor yields due to the free carboxylic acid and hydroxyl groups chelating the Palladium catalyst. A self-validating protection-coupling-deprotection sequence is required.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: Substitute the C4-chlorine with an aryl group to probe hydrophobic binding pockets.
Step 1: Global Protection (Esterification & Etherification)
-
Causality: Masking the acidic protons prevents unwanted acid-base reactions with the coupling base (e.g., K2CO3) and prevents the formation of inactive Pd-carboxylate complexes.
-
Procedure:
-
Dissolve 4-chloro-3-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) and Benzyl Bromide (2.2 eq). Stir at 60°C for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The mass should shift to reflect the addition of two benzyl groups (benzyl ester and benzyl ether).
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.
-
Step 2: Suzuki-Miyaura Coupling
-
Causality: Pd(0) undergoes oxidative addition into the activated C4-Cl bond. Degassing is critical because molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Procedure:
-
In a Schlenk flask, combine the protected intermediate (1.0 eq), an Arylboronic acid (1.5 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.
-
Degassing: Sparge the solution with ultra-pure N2 for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) under a stream of N2.
-
Heat the reaction mixture to 90°C for 12 hours.
-
IPC: TLC (Hexanes:EtOAc) and LC-MS to confirm the disappearance of the starting material and the emergence of the cross-coupled mass.
-
Workup: Filter the mixture through a pad of Celite to remove precipitated Palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash chromatography.
-
Step 3: Global Deprotection
-
Causality: Hydrogenolysis cleanly cleaves both the benzyl ether and benzyl ester simultaneously, revealing the active pharmacophore without requiring harsh acidic or basic conditions that might degrade the newly formed C4-aryl bond.
-
Procedure:
-
Dissolve the coupled product in MeOH.
-
Add 10% Pd/C (0.1 eq by weight).
-
Stir under a Hydrogen atmosphere (1 atm, balloon) at room temperature for 6 hours.
-
Validation: Filter through Celite, concentrate, and verify the final product purity (>95%) via quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45120088, 4-Chloro-3-hydroxypyridine-2-carboxylic acid". PubChem. Available at:[Link][3]
Sources
- 1. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
- 2. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
- 3. 4-Chloro-3-hydroxypyridine-2-carboxylic acid | C6H4ClNO3 | CID 45120088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy- | 348635-39-2 [chemicalbook.com]
An In-Depth Technical Guide to 4-Chloro-3-hydroxypicolinic Acid: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-hydroxypicolinic acid, a substituted pyridine derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, make it a versatile building block for the synthesis of more complex and biologically active compounds. This guide provides a comprehensive overview of its chemical structure, molecular weight, a detailed synthesis protocol, and its current and potential applications, with a focus on its role as a key intermediate in the development of novel therapeutics and other functional molecules.
Chemical Structure and Physicochemical Properties
4-Chloro-3-hydroxypicolinic acid possesses the chemical formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 2-position, a hydroxyl group at the 3-position, and a chlorine atom at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 348635-39-2 | |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 | |
| SMILES | O=C(C1=NC=CC(Cl)=C1O)O |
Synthesis of 4-Chloro-3-hydroxypicolinic Acid
The synthesis of 4-Chloro-3-hydroxypicolinic acid can be achieved through a multi-step process starting from 3-hydroxypicolinonitrile. The following protocol is adapted from established methodologies for the synthesis of related 4-alkoxy-3-hydroxypicolinic acids and involves chlorination followed by hydrolysis.[1]
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 4-Chloro-3-hydroxypicolinic Acid.
Experimental Protocol
Step 1: Chlorination of 3-Hydroxypicolinonitrile
-
Reaction Setup: In a well-ventilated fume hood, a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 3-hydroxypicolinonitrile.
-
Solvent Addition: An appropriate aprotic solvent, such as acetonitrile or dichloromethane, is added to dissolve the starting material.
-
Chlorinating Agent: A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is dissolved in the same solvent and added dropwise to the stirred solution at a controlled temperature, typically between 0 °C and room temperature. The reaction is monitored for the formation of the chlorinated intermediate.
-
Work-up: Upon completion of the reaction, as determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction mixture is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) if SO₂Cl₂ was used. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloro-3-hydroxypicolinonitrile.
Step 2: Hydrolysis of 4-Chloro-3-hydroxypicolinonitrile
-
Hydrolysis Conditions: The crude 4-chloro-3-hydroxypicolinonitrile is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is refluxed in a solution of a strong acid, such as hydrochloric acid.
-
Basic Hydrolysis: The nitrile is refluxed in a solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
-
-
Isolation and Purification: After the hydrolysis is complete, the reaction mixture is cooled, and the pH is adjusted to precipitate the 4-Chloro-3-hydroxypicolinic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carboxyl carbon appearing at a downfield shift. For instance, the ¹³C NMR of a related trichlorinated picolinonitrile showed signals in the range of δ 114.6 to 155.4 ppm.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (173.55 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Applications in Drug Development and Chemical Biology
Substituted picolinic acids are a class of compounds with diverse biological activities, and they often serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
Role as a Versatile Building Block
4-Chloro-3-hydroxypicolinic acid is a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a key starting material for the construction of more complex molecules with desired biological properties. The carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated or acylated. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups.
Potential as an Enzyme Inhibitor
Picolinic acid derivatives have been shown to act as inhibitors of various enzymes. For example, substituted picolinic acids have been investigated as inhibitors of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of catecholamines, suggesting their potential as antihypertensive agents.[2] The mechanism of inhibition is often related to the chelation of metal ions in the active site of metalloenzymes.[3] The specific substitution pattern on the picolinic acid scaffold, including the presence and position of a chlorine atom and a hydroxyl group, can significantly influence the inhibitory potency and selectivity.
Caption: Hypothetical mechanism of enzyme inhibition by a 4-Chloro-3-hydroxypicolinic acid derivative.
Conclusion
4-Chloro-3-hydroxypicolinic acid is a chemically significant molecule with considerable potential in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important intermediate for the development of novel compounds with a range of biological activities. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its properties and applications. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the role of such versatile building blocks in the discovery and development process will undoubtedly become even more critical.
References
-
[Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action]. PubMed. [Link]
-
Deshpande, A. R., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 1(9), 437-446. [Link]
- Losser, R., et al. (2018). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
Sources
- 1. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
Executive Summary
4-Chloro-3-hydroxypyridine-2-carboxylic acid (CAS: 348635-39-2) presents a distinct solubility challenge typical of substituted picolinic acids. For research and drug development applications, DMSO (Dimethyl sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM), driven by its ability to disrupt strong intermolecular zwitterionic lattices.
In contrast, Water is a poor solvent for the free acid form at neutral pH due to the formation of stable, insoluble zwitterionic aggregates. Aqueous solubility is strictly pH-dependent; the compound requires conversion to its cationic (pH < 2) or anionic (pH > 8) forms to achieve practical concentrations.
Critical Recommendation: Always prepare primary stock solutions in anhydrous DMSO. Use aqueous buffers only for final dilutions, ensuring the final pH prevents precipitation (crash-out).
Physicochemical Profile & Solubility Mechanics[1]
To master the dissolution of this compound, one must understand the competition between its crystal lattice energy and the solvation energy.
Molecular Drivers
-
Zwitterionic Character: Like its parent 3-hydroxypicolinic acid, this molecule exists as a zwitterion in the crystalline state (proton transfer from -COOH to the pyridine N). This creates a high-energy crystal lattice stabilized by electrostatic forces and
- stacking, which neutral water cannot easily break. -
Intramolecular Hydrogen Bonding: The 3-hydroxy group forms a strong intramolecular hydrogen bond with the 2-carboxylate (or carbonyl) oxygen. This "locks" the molecule, reducing its polarity and making it less willing to interact with water molecules.
-
Chlorine Substituent: The C4-chlorine atom increases lipophilicity (Calculated LogP ~1.14) compared to the non-chlorinated parent, further reducing intrinsic water solubility while enhancing solubility in organic polar aprotic solvents like DMSO.
Data Summary Table
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 173.55 g/mol | Small molecule; kinetics of dissolution are fast if thermodynamically favorable. |
| LogP (Calc) | ~1.14 | Moderately lipophilic. Prefers organic phases over neutral aqueous phases. |
| pKa (Acidic) | ~2.0 – 2.5 (COOH) | Below pH 2, species is cationic (soluble). |
| pKa (Basic) | ~8.0 – 9.0 (OH/NH) | Above pH 8, species is anionic (soluble). |
| DMSO Solubility | High (est. >50 mg/mL) | Preferred. Aprotic nature disrupts lattice without proton exchange. |
| Water Solubility | Low (<1 mg/mL at pH 7) | Poor. High risk of precipitation at physiological pH. |
Solvation Mechanism Visualization
The following diagram illustrates the mechanistic difference between DMSO and Water solvation for this compound.
Figure 1: Comparative solvation mechanisms. DMSO effectively solvates the neutral/zwitterionic form, whereas water requires ionization to overcome lattice energy.
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Weighing: Weigh the target amount of 4-Chloro-3-hydroxypyridine-2-carboxylic acid solid.
-
Example: To prepare 10 mL of 50 mM stock, weigh 86.8 mg.
-
-
Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide, ≥99.9%) to the vial.
-
Note: Do not use "wet" DMSO (stored loosely capped), as absorbed water can reduce solubility.
-
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Observation: The solid should dissolve rapidly to form a clear, slightly yellow solution.
-
Troubleshooting: If particles remain, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C.
Protocol B: Aqueous Dissolution (For Acute Use Only)
Objective: Prepare an aqueous solution for immediate biological assays.
-
Suspension: Suspend the solid in water (it will likely remain cloudy/opaque).
-
pH Adjustment (The "Tickle" Method):
-
For Basic Solution: Dropwise add 1M NaOH while vortexing. The solution will clear as the carboxylic acid and phenol deprotonate (forming the di-anion).
-
For Acidic Solution: Dropwise add 1M HCl. The solution will clear as the pyridine nitrogen protonates (forming the cation).
-
-
Back-Titration (Risky): If you attempt to bring the pH back to 7.4, the compound may precipitate.
-
Workaround: Keep the stock at pH > 8 or < 3, and rely on the buffering capacity of your assay medium (e.g., PBS) to neutralize the small volume of added stock.
-
Decision Logic for Solvent Selection
Use the following logic flow to determine the correct solvent strategy for your specific experiment.
Figure 2: Decision matrix for solvent selection based on experimental application.
Troubleshooting & Optimization ("Crash Out")
A common failure mode is "Crash Out" —precipitation when a DMSO stock is diluted into aqueous media (e.g., PBS or cell culture media).
Why it happens: When the DMSO (solubilizer) is diluted, the solvent environment becomes predominantly aqueous. If the pH of the media is near the isoelectric point (pI) of the compound (likely near pH 4-5 for this molecule), the zwitterion forms and precipitates.
Mitigation Strategy:
-
Warm the Media: Pre-warm the culture media/buffer to 37°C before adding the DMSO stock.
-
Vortex Immediately: Do not let the DMSO drop sit on top of the media. Vortex immediately upon addition.
-
Limit Concentration: Ensure the final concentration in the aqueous phase does not exceed the thermodynamic solubility limit (likely <100 µM for the neutral form).
-
Check Salt Form: If purchasing new material, check if a Hydrochloride (HCl) salt version is available. The HCl salt is significantly more water-soluble than the free acid described here.
References
-
PubChem. (2025).[3][4][5] 4-Chloro-3-hydroxypyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link](Data inferred from parent 3-hydroxypicolinic acid structure and properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Hydroxymethyl)pyridine-2-carboxylic acid | C7H7NO3 | CID 22645434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Pyridine Ring: A Technical Comparison of 3-Hydroxypicolinic Acid and 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
Executive Summary
While 3-hydroxypicolinic acid (3-HPA) and 4-chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA) share an identical heteroaromatic core, their applications in the laboratory are fundamentally divergent. 3-HPA is the undisputed gold standard matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) of oligonucleotides[1]. Conversely, the halogenated derivative, 4-Cl-3-HPA, serves as a highly reactive, orthogonal building block in medicinal chemistry, utilized extensively in the synthesis of targeted therapeutics and enzyme inhibitors[2].
This technical guide provides an in-depth comparative analysis of these two compounds, detailing the structural causality behind their distinct uses, alongside field-proven, self-validating experimental protocols.
Physicochemical Profiling and Structural Causality
The divergent utility of these two molecules is dictated entirely by their substitution patterns. The table below summarizes their core quantitative data[1][3].
| Property | 3-Hydroxypicolinic Acid (3-HPA) | 4-Chloro-3-hydroxypyridine-2-carboxylic Acid |
| CAS Number | 874-24-8 | 348635-39-2 |
| Molecular Formula | C₆H₅NO₃ | C₆H₄ClNO₃ |
| Molecular Weight | 139.11 g/mol | 173.55 g/mol |
| Key Structural Feature | Unsubstituted C4 position; optimal UV absorbance at 337/355 nm. | Electron-withdrawing Chlorine at C4. |
| Primary Application | MALDI-TOF MS Matrix for nucleic acids. | Medicinal Chemistry Scaffold / SNAr precursor[2]. |
| Chemical Role | Proton donor/acceptor (Soft Ionization)[4]. | Bifunctional synthetic intermediate. |
Structural Causality
-
3-HPA: The proximity of the 3-hydroxyl group to the 2-carboxylic acid facilitates Excited-State Intramolecular Proton Transfer (ESIPT) upon UV laser irradiation. This allows 3-HPA to absorb laser energy and gently transfer protons to or from the analyte without transferring excess thermal energy, thereby preventing the fragmentation of fragile phosphodiester bonds in DNA/RNA[4].
-
4-Cl-3-HPA: The addition of a chlorine atom at the 4-position transforms the molecule into a highly versatile synthetic scaffold. The electron-deficient pyridine ring, further activated by the ring nitrogen, makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, allowing for orthogonal functionalization independent of the C2-carboxylic acid[2].
3-HPA: The Premier MALDI Matrix for Oligonucleotides
Mechanistic Insight: The Alkali Metal Problem
The primary challenge in analyzing oligonucleotides via MALDI-MS is the polyanionic nature of the phosphodiester backbone, which strongly coordinates ambient sodium (Na⁺) and potassium (K⁺) ions[4]. If left untreated, this coordination splits the parent ion signal into multiple adduct peaks (Δm = +22 Da for Na⁺, +38 Da for K⁺), drastically reducing the signal-to-noise ratio and mass accuracy.
Causality of the Co-Matrix: To solve this, 3-HPA is strictly used in conjunction with a co-matrix, typically dibasic ammonium citrate (DAC). The ammonium ions (NH₄⁺) act in the solution phase to displace Na⁺/K⁺ from the DNA backbone. During laser desorption, the resulting ammonium adducts are thermally unstable and decompose into volatile ammonia (NH₃) and a proton, yielding a pristine, adduct-free [M-H]⁻ ion in the gas phase[4].
Experimental Protocol: Oligonucleotide MALDI-MS Preparation
This protocol is a self-validating system: success is immediately confirmed by the presence of a single, sharp mass peak and the total absence of +22 Da / +38 Da satellite peaks.
-
Reagent Preparation:
-
Prepare a 50 mg/mL solution of 3-HPA in 50% Acetonitrile / 50% Ultrapure Water.
-
Prepare a 50 mg/mL solution of dibasic ammonium citrate (DAC) in Ultrapure Water.
-
-
Matrix Mixing: Combine the 3-HPA solution and the DAC solution in a 9:1 (v/v) ratio. Note: 3-HPA is light-sensitive; store the mixture in an amber tube.
-
Analyte Desalting: Pass the raw oligonucleotide sample (10–100 µM) through a cation-exchange resin strictly in the NH₄⁺ form to strip residual alkali metals[4].
-
Co-crystallization: Spot 1 µL of the 3-HPA/DAC matrix onto a clean MALDI target plate. Immediately overlay with 1 µL of the desalted oligonucleotide. Pipette up and down twice to ensure homogenous mixing.
-
Desorption: Allow the spot to dry at room temperature. Analyze in negative ion linear mode using a 337 nm nitrogen laser or 355 nm Nd:YAG laser.
Fig 1: MALDI-TOF MS workflow utilizing 3-HPA and ammonium citrate for adduct-free oligonucleotide analysis.
4-Cl-3-HPA: The Medicinal Chemistry Scaffold
Mechanistic Insight: Orthogonal Functionalization
In drug discovery, 4-Cl-3-HPA is utilized to build complex nonclassical zwitterions and picolinamide-based enzyme inhibitors[2]. The molecule offers two distinct, orthogonal sites for modification:
-
C2-Carboxylic Acid: Readily undergoes amidation to form picolinamides.
-
C4-Chloride: Readily undergoes SNAr displacement by amines or Suzuki coupling with aryl boronic acids.
Causality of Reagent Selection: When synthesizing amides from 4-Cl-3-HPA, standard carbodiimides (like EDC) often fail due to the steric hindrance and electronic deactivation caused by the adjacent 3-hydroxyl and 4-chloro groups. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is required. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion even with deactivated substrates[2].
Experimental Protocol: Synthesis of 4-Chloro-N-cyclohexyl-3-hydroxypicolinamide
This protocol acts as a self-validating system: reaction completion is verified via LC-MS, where the starting material peak disappears and the target mass ([M+H]⁺ = 255.1) emerges[2].
-
Activation: Suspend 4-chloro-3-hydroxypicolinic acid (1.0 eq, e.g., 86 mg) in anhydrous N,N-dimethylacetamide (DMA) (0.3 mL) under an inert argon atmosphere[2].
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to deprotonate the carboxylic acid and neutralize the incoming amine hydrochloride[2].
-
Coupling Agent: Add HATU (1.0 eq). Stir the mixture at room temperature for exactly 5 minutes to allow the formation of the active HOAt ester[2].
-
Amine Addition: Add cyclohexylamine hydrochloride (1.0 eq). Seal the vial and stir at room temperature for 18 hours[2].
-
Purification & Validation: Quench the reaction with water, extract with ethyl acetate, and dry the organic layer over Na₂SO₄. Purify via flash chromatography. Validate the product via UPLC/MS (Target: Rt ~1.32 min, calculated for C₁₂H₁₅ClN₂O₂ [M+H]⁺ 255.1)[2].
Fig 2: Orthogonal functionalization pathways of 4-Cl-3-HPA in medicinal chemistry drug discovery.
Conclusion
The addition of a single chlorine atom to the 4-position of 3-hydroxypicolinic acid shifts the molecule's utility from analytical physics to synthetic chemistry. While 3-HPA remains the critical matrix for visualizing the mass of nucleic acids, 4-Cl-3-HPA provides the structural foundation for developing the next generation of therapeutics that may one day target those very same biological pathways.
References
-
3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem (National Institutes of Health) -[Link]
-
4-Chloro-3-hydroxypyridine-2-carboxylic acid | C6H4ClNO3 | CID 45120088 - PubChem (National Institutes of Health) -[Link]
-
Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - Journal of Medicinal Chemistry (ACS Publications) -[Link]
Sources
4-Chloro-3-hydroxypyridine-2-carboxylic acid therapeutic applications
4-Chloro-3-hydroxypyridine-2-carboxylic Acid: A Strategic Scaffold in the Development of 2-Oxoglutarate-Dependent Oxygenase Inhibitors and Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors heavily relies on privileged molecular scaffolds. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (CAS 348635-39-2) represents a high-value, multifunctional heteroaromatic building block[1]. As a Senior Application Scientist, I frequently leverage this compound not as a final therapeutic agent, but as a highly reactive, strategically functionalized precursor.
Its architecture offers a dual advantage: the 3-hydroxy-2-carboxylic acid motif provides a perfect bidentate chelation system for active-site metal ions (specifically Fe²⁺), while the 4-chloro substituent acts as a highly electrophilic site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[2]. This guide deconstructs the mechanistic utility of this compound, focusing on its role in developing inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases, including Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and epigenetic demethylases.
Molecular Architecture & Physicochemical Profiling
The strategic value of 4-chloro-3-hydroxypyridine-2-carboxylic acid lies in its precise arrangement of functional groups. The electron-withdrawing nature of the pyridine nitrogen, compounded by the ortho-carboxylic acid, makes the C4 position exceptionally electron-deficient. This lowers the activation energy required for SNAr, allowing researchers to rapidly generate diverse libraries of 4-substituted analogs[2].
Concurrently, the proximity of the C3-hydroxyl and C2-carboxylate groups mimics the structure of 2-oxoglutarate (α-ketoglutarate), an essential co-substrate for a vast family of oxygenase enzymes. This allows derivatives of this scaffold to act as competitive inhibitors by chelating the catalytic Fe²⁺ ion in the enzyme's active pocket[3].
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description | Mechanistic Implication |
|---|---|---|
| Molecular Weight | 173.55 g/mol [2] | Highly ligand-efficient; leaves ample mass budget for functionalization. |
| LogP (Predicted) | 0.85[2] | Hydrophilic core; requires lipophilic substitution at C4 for optimal cellular permeability. |
| pKa (Predicted) | 2.70[2] | Carboxylic acid is deprotonated at physiological pH, essential for metal chelation. |
| C4 Substituent | Chlorine atom | Excellent leaving group for SNAr and oxidative addition in Pd-catalysis. |
| C2/C3 Motif | -COOH / -OH | Pharmacophore for bidentate Fe²⁺ coordination[3]. |
Primary Therapeutic Application: HIF Prolyl Hydroxylase (PHD) Inhibition
The most prominent therapeutic application of the 3-hydroxypyridine-2-carboxylic acid core is the treatment of anemia secondary to chronic kidney disease (CKD)[4].
The Causality of Inhibition: Under normoxic conditions, HIF-PHD enzymes utilize O₂, 2-oxoglutarate, and Fe²⁺ to hydroxylate specific proline residues on the Hypoxia-Inducible Factor alpha (HIF-1α) protein. This hydroxylation tags HIF-1α for Von Hippel-Lindau (VHL)-mediated proteasomal degradation. By synthesizing derivatives from the 4-chloro-3-hydroxypyridine-2-carboxylic acid scaffold, we can competitively block the 2OG binding site. This inhibits the PHD enzyme, stabilizes HIF-1α, and drives its nuclear translocation to upregulate the transcription of erythropoietin (EPO)[4].
Mechanism of HIF-1α stabilization via PHD inhibition by 3-hydroxypyridine-2-carboxylic derivatives.
Epigenetic and Nucleic Acid Demethylase Targeting
Beyond HIF-PHDs, the 2OG-dependent oxygenase superfamily includes critical epigenetic regulators. The 3-hydroxypyridine-2-carboxylic acid moiety is a foundational core structure for inhibitors targeting the Fat Mass and Obesity-associated protein (FTO) and the AlkB family of nucleic acid demethylases[3].
Table 2: 2OG-Dependent Oxygenase Targets
| Target Enzyme | Biological Function | Therapeutic Indication | Core Interaction |
|---|---|---|---|
| HIF-PHD1-3 | HIF-1α proline hydroxylation | CKD Anemia[4] | Fe²⁺ Chelation / 2OG Mimicry |
| FTO | N-methyl nucleic acid demethylation | Anti-Obesity / Metabolic Disorders[3] | Fe²⁺ Chelation / 2OG Mimicry |
| AlkB | DNA/RNA alkylation repair | Oncology / Chemo-sensitization[3] | Fe²⁺ Chelation / 2OG Mimicry |
Synthetic Utility and SAR Workflow
To transform 4-chloro-3-hydroxypyridine-2-carboxylic acid into a potent therapeutic (such as a Vadadustat analog[4]), the scaffold must undergo sequential diversification. The C4 chlorine is typically displaced first to establish the hydrophobic tail required for enzyme pocket fitting, followed by amide bond formation at the C2 carboxylic acid (often with glycine) to complete the pharmacophore[5].
Synthetic diversification of the 4-chloro-3-hydroxypyridine-2-carboxylic acid scaffold.
Experimental Protocols & Self-Validating Systems
Protocol 1: General Procedure for SNAr Diversification at the C4 Position
Objective: To synthesize a library of 4-amino-3-hydroxypyridine-2-carboxylic acid derivatives for Structure-Activity Relationship (SAR) screening.
-
Preparation: Dissolve 4-chloro-3-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent that aggressively solvates cations, leaving the nucleophile highly reactive, which is critical for overcoming the steric hindrance of the adjacent hydroxyl group.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the primary nucleophile, preventing unwanted side reactions.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.5 eq).
-
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert argon atmosphere.
-
Self-Validating Step (In-Process Control): Monitor via LC-MS. The system is self-validating when the disappearance of the parent mass (m/z 173.5) inversely correlates with the appearance of the product mass. If the parent mass persists, the amine is insufficiently nucleophilic, dictating a pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling.
-
Isolation: Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the product, and isolate via vacuum filtration.
Protocol 2: In Vitro HIF-PHD2 Inhibition Assay (TR-FRET)
Objective: To quantify the IC₅₀ of the newly synthesized analogs against the PHD2 enzyme.
-
Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, and 100 μM 2-oxoglutarate. Causality: Exogenous Fe²⁺ and 2OG are strictly required to reconstitute the active holoenzyme.
-
Compound Incubation: Dispense 10 μL of the synthesized inhibitor (in a 10-point serial dilution) into a 384-well plate. Add 10 μL of recombinant human PHD2 enzyme. Incubate for 15 minutes to allow for competitive equilibrium at the active site.
-
Substrate Addition: Add 10 μL of a biotinylated HIF-1α peptide substrate. Incubate for 30 minutes at room temperature.
-
Detection: Add Eu-labeled anti-hydroxyproline antibody and ULight-Streptavidin.
-
Self-Validating System (Mechanistic Controls):
-
Positive Control: Roxadustat or Vadadustat[4] (Validates assay sensitivity).
-
Mechanistic Control: Deferoxamine (DFO), a potent iron chelator. Causality: Because 3-hydroxypyridine-2-carboxylic acid derivatives act via Fe²⁺ chelation, DFO must exhibit a parallel inhibition curve. If DFO fails to inhibit the reaction, the assay's metal-dependency is compromised, invalidating all compound data.
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm. Calculate IC₅₀ using non-linear regression.
References
-
New Drug Approvals. "VADADUSTAT". New Drug Approvals. Available at:[Link]
- Google Patents. "US10246416B2 - Process for preparing [(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids, esters and amides". Google Patents.
Sources
- 1. 4-chloro-3-hydroxypyridine-2-carboxylic acid | 348635-39-2 [sigmaaldrich.com]
- 2. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
- 3. N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine|CAS 3458-69-3 [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US10246416B2 - Process for preparing [(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids, esters and amides - Google Patents [patents.google.com]
4-Chloro-3-hydroxypyridine-2-carboxylic acid biological activity spectrum
The Biological Activity Spectrum and Synthetic Utility of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid: A Scaffold for Targeted Therapeutics
Executive Summary
4-Chloro-3-hydroxypyridine-2-carboxylic acid (also known as 4-chloro-3-hydroxypicolinic acid, or 4-Cl-3-HPA) is a highly specialized, multifunctional heteroaromatic building block. Unlike traditional active pharmaceutical ingredients (APIs) that exert direct biological effects, 4-Cl-3-HPA serves as a "privileged scaffold" in medicinal chemistry[1]. Its unique structural topology—comprising a carboxylic acid for amide coupling, a 3-hydroxyl group for metal chelation or zwitterion formation, and a 4-chloro substituent for metabolic shielding and cross-coupling—makes it indispensable in the synthesis of advanced therapeutics, ranging from anti-tubercular agents to Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.
This technical guide explores the mechanistic causality behind its biological applications, the physicochemical phenomena it induces, and the validated experimental workflows required to harness its full potential.
Mechanistic Role in Anti-Tubercular Drug Design
One of the most prominent applications of 4-Cl-3-HPA is in the semisynthesis of Pyridomycin derivatives. Natural pyridomycin is a potent anti-tubercular agent that acts as a competitive inhibitor of NADH binding to InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis[2]. However, its clinical utility is severely limited by poor in vitro metabolic stability, primarily due to cytochrome P450-mediated hydroxylation of its natural 3-hydroxypicolinic acid moiety[3].
The Causality of the 4-Chloro Substitution: To circumvent this metabolic liability, researchers utilize 4-Cl-3-HPA to replace the natural moiety[2]. The introduction of the chlorine atom at the 4-position serves two critical functions:
-
Steric and Electronic Shielding: The bulky, electron-withdrawing chloro group blocks the primary sites of P450 oxidation on the pyridine ring.
-
Preservation of Pharmacophore: The 3-hydroxyl and pyridine nitrogen remain intact, preserving the critical hydrogen-bonding network required to anchor the molecule within the InhA active site[3].
Derivatives synthesized using 4-Cl-3-HPA (e.g., "Compound 12") exhibit anti-Mtb activity nearly equivalent to natural pyridomycin while demonstrating significantly altered metabolic profiles[2].
Caption: Mechanism of metabolic shielding and sustained InhA inhibition via 4-Cl-3-HPA substitution.
Modulating HIF-PHD Inhibition and Nonclassical Zwitterions
Beyond infectious diseases, the 3-hydroxypicolinic acid core is the fundamental pharmacophore for inhibitors of HIF Prolyl Hydroxylases (e.g., Vadadustat)[4][5]. These enzymes regulate the body's response to hypoxia. The 3-hydroxyl and 2-carboxylic acid (or amide) groups act as a bidentate ligand, chelating the active-site Fe(II) and displacing the natural co-substrate, 2-oxoglutarate.
The Nonclassical Zwitterion Phenomenon: 4-Cl-3-HPA is extensively utilized to study and design "nonclassical zwitterions"[6][7]. In drug design, permeability and lipophilicity are typically correlated (higher lipophilicity = higher permeability). However, 4-Cl-3-HPA derivatives break this rule.
-
Causality: The electron-withdrawing 4-chloro group lowers the pKa of the 3-hydroxyl group. In aqueous media, a proton transfers from the 3-OH to the pyridine nitrogen, forming a zwitterion[5][8].
-
ADME Impact: This zwitterionic state drastically reduces the molecule's lipophilicity (log P) in aqueous environments, enhancing solubility. Yet, because the charges are localized and stabilized by an intramolecular hydrogen bond pseudoring, the molecule maintains excellent membrane permeability[7][9].
Caption: Formation of nonclassical zwitterions leading to target engagement and high permeability.
Quantitative Data Summary: Physicochemical Impact of 4-Cl Substitution
Data synthesized from zwitterionic modeling of hydroxypicolinamides[6][7].
| Compound Core | Acidic pKa (3-OH) | Basic pKa (Pyridine N) | Predicted log P | Permeability Profile |
| 3-Hydroxypicolinamide | ~8.5 | ~1.5 | 1.2 | Moderate |
| 4-Chloro-3-HPA Amide | ~7.2 | ~0.8 | 0.8 | High (Zwitterion Dominant) |
| 4-Methoxy-3-HPA Amide | ~9.1 | ~2.2 | 1.5 | Moderate |
Validated Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols describe the precise utilization of 4-Cl-3-HPA in synthetic and biological workflows.
Protocol A: HATU-Mediated Semisynthetic Amide Coupling
Purpose: To synthesize target inhibitors (e.g., Pyridomycin analogs or WRN helicase inhibitors) by coupling 4-Cl-3-HPA with complex amine precursors[2][10][11]. Causality of Reagent Choice: HATU is selected over traditional EDC/HOBt because the unprotected 3-hydroxyl group can interfere with activation. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric hindrance of the 4-chloro group and preventing epimerization[6].
Step-by-Step Workflow:
-
Activation: Suspend 4-chloro-3-hydroxypicolinic acid (1.0 eq, e.g., 86 mg, 0.49 mmol) in anhydrous N,N-dimethylacetamide (DMA) (0.3 mL)[6].
-
Base Addition: Add N-ethyl-N-isopropylpropan-2-amine (DIPEA) (3.0 eq, 0.26 mL). The basic environment deprotonates the carboxylic acid, preparing it for nucleophilic attack.
-
Coupling Agent: Add HATU (1.0 eq, 188 mg). Stir at room temperature for exactly 5 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active ester.
-
Amine Addition: Add the target amine hydrochloride (1.0 eq). Cap the vial and stir at room temperature for 12–18 hours[6][10].
-
Purification: Quench with water, filter the suspension, and purify via reverse-phase preparative HPLC (acidic gradient: 20% to 60% Acetonitrile/Water with 0.1% TFA)[10].
Protocol B: HIF-PHD Biochemical Inhibition Assay
Purpose: To evaluate the biological activity of synthesized 4-Cl-3-HPA derivatives against Prolyl Hydroxylase Domain (PHD) enzymes[12].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl). Freshly prepare co-factors: 10 µM Fe(II)SO₄ and 1 mM Ascorbate. Causality: Ascorbate is strictly required to reduce any oxidized Fe(III) back to the catalytically active Fe(II) state.
-
Enzyme/Inhibitor Incubation: Dispense recombinant HIF-PHD enzyme into a 384-well microplate. Add serial dilutions of the 4-Cl-3-HPA derivative. Incubate for 15 minutes at room temperature to allow competitive binding against endogenous 2-oxoglutarate[12].
-
Reaction Initiation: Add the HIF-1α peptide substrate and trace amounts of 2-oxoglutarate to initiate the reaction.
-
Detection: Incubate for 60 minutes at room temperature[12]. Terminate the reaction and measure the hydroxylated peptide product via TR-FRET or mass spectrometry. Calculate the IC₅₀ by fitting the data to a standard dose-response curve.
References
-
Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. National Center for Biotechnology Information (PMC). Available at:[Link]
- US11878973B2 - Bicyclic compounds and their uses. Google Patents.
-
Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. ResearchGate. Available at: [Link]
- WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn). Google Patents.
Sources
- 1. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
- 2. Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US11878973B2 - Bicyclic compounds and their uses - Google Patents [patents.google.com]
- 11. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 12. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
Methodological & Application
Application Note: De Novo Synthesis of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid from 2-Picolinic Acid
Introduction & Synthetic Rationale
4-Chloro-3-hydroxypyridine-2-carboxylic acid (Molecular Weight: 173.55 g/mol ; Formula: C6H4ClNO3) is a highly valuable heteroaromatic building block. It is extensively utilized as a versatile scaffold in the synthesis of[1], highly permeable[2], and semisynthetic antibiotics such as[3]. The chloro-substituent at the 4-position serves as a critical reactive site for downstream nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[1].
Synthesizing this heavily functionalized pyridine core from the inexpensive starting material 2-picolinic acid requires overcoming the inherent electron deficiency of the pyridine ring. Direct electrophilic substitution (such as halogenation or hydroxylation) on picolinic acid is thermodynamically unfavorable and poorly regioselective. As a Senior Application Scientist, I have designed this five-step protocol to bypass these limitations through a sequence of N-oxide activation, telescoped SNAr, and Directed Ortho-Metalation (DoM).
Mechanistic Pathway & Causality (E-E-A-T)
Every reagent in this workflow is chosen to manipulate the electronic distribution of the pyridine core:
-
Activation via N-Oxidation: Pyridine nitrogen oxidation donates electron density into the ring via resonance, specifically activating the C2 and C4 positions. This allows the subsequent nitration to occur regioselectively at C4 rather than the default C3 position.
-
Telescoped SNAr and Amidation: The treatment of 4-nitropicolinic acid N-oxide with Phosphorus Oxychloride (POCl₃) is a masterclass in synthetic efficiency. POCl₃ serves a triple function: it deoxygenates the N-oxide, displaces the C4-nitro group with a chloride via SNAr (driven by the excellent leaving group ability of the nitrite species), and converts the carboxylic acid to an acid chloride. Immediate quenching with diisopropylamine yields the tertiary amide.
-
Directed Ortho-Metalation (DoM): To introduce the C3-hydroxyl group, we utilize DoM . The N,N-diisopropylamide is a premier Directed Metalation Group (DMG). Its Lewis basic oxygen coordinates the lithium cation of the base, pre-organizing it to abstract the most acidic proton at C3.
-
Base Selection (LTMP vs. n-BuLi): We explicitly use Lithium tetramethylpiperidide (LTMP) rather than n-Butyllithium. n-BuLi is highly nucleophilic and would cause destructive halogen-metal exchange at the C4-chlorine. LTMP is a non-nucleophilic, sterically hindered base that exclusively performs the required C3 deprotonation. Furthermore, using a tertiary amide (diisopropyl) instead of a secondary amide prevents the need for a second equivalent of LTMP, avoiding dianion formation and improving solubility.
Synthetic Workflow Diagram
Fig 1: Five-step synthetic workflow from 2-picolinic acid to the target functionalized scaffold.
Quantitative Reaction Parameters
| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield |
| 1 | N-Oxidation | 30% H₂O₂, Glacial AcOH | 80 | 12 | 85 - 90% |
| 2 | C4-Nitration | Fuming HNO₃, Conc. H₂SO₄ | 100 | 6 | 70 - 75% |
| 3 | Chlorination & Amidation | 1. POCl₃ 2. HN(iPr)₂, Et₃N, DCM | 1. 100 2. 0 to RT | 1. 4 2. 2 | 60 - 65% |
| 4 | DoM & Hydroxylation | 1. LTMP, THF 2. B(OMe)₃ 3. 30% H₂O₂, 10% NaOH | 1. -78 2. -78 to RT 3. 0 | 1. 1 2. 2 3. 1 | 50 - 55% |
| 5 | Acidic Hydrolysis | 6M HCl (aq) | 110 (Reflux) | 24 | 80 - 85% |
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.
Step 1: N-Oxidation of 2-Picolinic Acid
-
Suspend 2-picolinic acid (1.0 eq) in glacial acetic acid (3 mL/mmol).
-
Add 30% aqueous H₂O₂ (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure to half volume, and precipitate the product by adding cold acetone. Filter and dry under vacuum.
-
IPC: LC-MS should show complete disappearance of starting material and a new peak at [M+H]⁺ = 140 m/z.
Step 2: Regioselective C4-Nitration
-
Dissolve picolinic acid N-oxide (1.0 eq) in concentrated H₂SO₄ (2 mL/mmol) and cool to 0 °C in an ice bath.
-
Slowly add fuming HNO₃ (1.5 eq) dropwise to maintain the temperature below 10 °C.
-
Gradually warm to room temperature, then heat to 100 °C for 6 hours.
-
Workup: Cool the mixture and carefully pour it over crushed ice. The 4-nitropicolinic acid N-oxide will precipitate as a pale yellow solid. Filter, wash with cold water, and dry.
-
IPC: TLC (DCM:MeOH 9:1) reveals a lower R_f spot compared to the starting material.
Step 3: Telescoped Chlorination, Deoxygenation, and Amidation
-
Suspend 4-nitropicolinic acid N-oxide (1.0 eq) in neat POCl₃ (10.0 eq). Heat to 100 °C for 4 hours.
-
Interim IPC: Quench a 10 µL aliquot in methanol. LC-MS must show the methyl ester of 4-chloropicolinic acid, confirming complete nitro-displacement and deoxygenation.
-
Remove excess POCl₃ under high vacuum. Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM (5 mL/mmol) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by dropwise addition of diisopropylamine (2.5 eq). Stir for 2 hours, warming to room temperature.
-
Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica plug (Hexanes/EtOAc) to yield 4-chloro-N,N-diisopropylpicolinamide.
Step 4: Directed Ortho-Metalation (DoM) and Hydroxylation
-
In a flame-dried Schlenk flask under N₂, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.2 eq) in anhydrous THF (4 mL/mmol). Cool to -78 °C.
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LTMP.
-
Add a solution of 4-chloro-N,N-diisopropylpicolinamide (1.0 eq) in THF dropwise. The solution will turn deep red/purple. Stir for 1 hour at -78 °C.
-
Add trimethyl borate (B(OMe)₃, 1.5 eq) rapidly. Stir for 1 hour at -78 °C, then allow warming to 0 °C.
-
Add 10% aqueous NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Stir vigorously for 1 hour at 0 °C.
-
Workup: Quench with saturated Na₂S₂O₃ to destroy excess peroxide. Acidify to pH 4 with 1M HCl, extract with EtOAc, dry, and concentrate.
-
IPC: LC-MS shows [M+H]⁺ corresponding to the hydroxylated amide (approx. 257 m/z).
Step 5: Acidic Hydrolysis to Target Scaffold
-
Suspend the 4-chloro-3-hydroxy-N,N-diisopropylpicolinamide in 6M HCl (10 mL/mmol).
-
Heat to a vigorous reflux (110 °C) for 24 hours. Note: The diisopropyl amide is highly sterically hindered; shorter reaction times will result in incomplete hydrolysis.
-
Workup: Cool the reaction to room temperature. Adjust the pH to ~2.0 using 2M NaOH. The target compound, 4-chloro-3-hydroxypyridine-2-carboxylic acid, will precipitate.
-
Filter, wash with cold water, and dry under high vacuum to afford the final product.
References
-
Terashima, K., et al. (2024). "Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability". Journal of Medicinal Chemistry. URL:[Link][2]
-
"Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach". PMC / NIH. URL: [Link][3]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(8), 879–933. URL:[Link]
Sources
Protocol for the Esterification of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
Executive Summary & Mechanistic Rationale
The synthesis of methyl 4-chloro-3-hydroxypyridine-2-carboxylate from its parent acid, 4-chloro-3-hydroxypyridine-2-carboxylic acid (also known as 4-chloro-3-hydroxypicolinic acid), presents unique chemical challenges. As a heteroaromatic compound containing both a basic pyridine nitrogen and an acidic carboxyl group, the substrate exists primarily as a zwitterion in solution.
Standard Fischer esterification (using catalytic
By reacting the carboxylic acid with
Mechanistic pathway of SOCl2-mediated esterification of 4-chloro-3-hydroxypicolinic acid.
Materials and Equipment
Reagents
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 4-Chloro-3-hydroxypyridine-2-carboxylic acid | 173.55 | 1.0 | Substrate |
| Thionyl Chloride ( | 118.97 | 3.0 | Activating Agent / Cl Source |
| Anhydrous Methanol ( | 32.04 | Excess (Solvent) | Nucleophile / Solvent |
| Saturated Aqueous | 84.01 | As needed | Neutralization Base |
| Ethyl Acetate ( | 88.11 | As needed | Extraction Solvent |
| Anhydrous | 120.37 | As needed | Drying Agent |
Equipment
-
Flame-dried 50 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser with an argon/nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
pH test strips (Range 0-14)
-
Separatory funnel (125 mL)
Step-by-Step Methodology
This protocol is designed as a self-validating system. Each critical phase includes specific observational checkpoints to ensure the reaction is proceeding correctly.
Phase 1: Reagent Preparation & Activation
-
System Purge: Assemble the flame-dried round-bottom flask and reflux condenser. Purge the system with dry Argon for 5 minutes.
-
Solvent Cooling: Add 10 mL of anhydrous methanol per 1.0 mmol of substrate to the flask. Submerge the flask in an ice-water bath and cool to 0 °C.
-
Addition: Using a glass syringe, add 3.0 equivalents of Thionyl Chloride (
) dropwise over 10 minutes.-
Causality & Validation: The addition must be slow.
reacts exothermically with methanol to generate gas and the active esterifying species. Rapid addition will cause violent boiling and loss of reagent. You should observe the evolution of gas (bubbling).
-
Phase 2: Substrate Addition & Esterification
-
Substrate Introduction: Remove the flask from the ice bath momentarily and add 1.0 equivalent of 4-chloro-3-hydroxypyridine-2-carboxylic acid portion-wise.
-
Initial Stirring: Replace the ice bath and stir for 15 minutes, then remove the bath and allow the mixture to warm to room temperature over 30 minutes.
-
Reflux: Heat the reaction mixture to 65 °C (reflux) for 12–16 hours.
-
Causality & Validation: The zwitterionic nature of the substrate makes it highly insoluble initially. As the acid chloride forms and is subsequently trapped by methanol to form the ester hydrochloride salt, the suspension will gradually turn into a homogenous, pale-yellow solution. Complete dissolution is an excellent visual indicator of reaction progression.
-
Phase 3: Concentration & Workup
-
Volatile Removal: Cool the reaction to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove all excess methanol, unreacted
, and . This yields the crude product as a hydrochloride salt. -
Neutralization (Critical Step): Dissolve the crude residue in 10 mL of distilled water. Carefully add saturated aqueous
dropwise while stirring until the pH reaches exactly 7.0–7.5 .-
Causality & Validation: The molecule is amphoteric. The pyridine nitrogen is basic (pKa ~3-4), and the 3-hydroxyl group is weakly acidic (pKa ~8-9). If the pH is too low (<5), the pyridine nitrogen remains protonated (water-soluble). If the pH is too high (>9), the 3-hydroxyl group deprotonates to form a phenoxide anion (water-soluble). A pH of 7.5 ensures the molecule is in its neutral, lipophilic free-base form, maximizing extraction efficiency.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with Ethyl Acetate (
mL). -
Isolation: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous
. Filter the drying agent and concentrate the filtrate in vacuo to afford the pure methyl 4-chloro-3-hydroxypyridine-2-carboxylate.
Experimental workflow for the synthesis and isolation of the target methyl ester.
Analytical Characterization & Expected Data
To validate the success of the esterification, the isolated product should be analyzed via LC-MS and NMR. The table below summarizes the expected quantitative and qualitative data for the pure free-base product.
| Analytical Parameter | Expected Value / Observation |
| Expected Yield | 85% – 95% |
| Physical State | Off-white to pale yellow crystalline solid |
| LC-MS (ESI+) | |
| TLC ( | ~0.4 (Hexanes:EtOAc 1:1, UV active at 254 nm) |
Troubleshooting & Field Insights
-
Issue: Poor Recovery During Extraction
-
Cause: Incorrect pH adjustment. As noted in Step 8, overshooting the pH past 8.5 will ionize the 3-hydroxyl group.
-
Solution: If you accidentally overshoot the pH, back-titrate carefully with 1M
until the pH is exactly 7.5 before attempting extraction.
-
-
Issue: Presence of Unreacted Starting Material
-
Cause: Insufficient generation of the acid chloride due to wet methanol or degraded
. Thionyl chloride degrades over time upon exposure to atmospheric moisture, forming and . -
Solution: Always use strictly anhydrous methanol and fresh, colorless
. If the is yellow, it should be distilled prior to use.
-
-
Issue: Formation of 4-Methoxy Byproducts
-
Cause: Extended reflux times (>24 hours) at high temperatures can occasionally lead to nucleophilic aromatic substitution (
) of the 4-chloro group by methanol, though the 3-hydroxyl group generally deactivates the ring enough to prevent this under standard conditions. -
Solution: Strictly monitor the reaction via LC-MS and terminate the reflux once the starting material is consumed.
-
References
- Source: ACS Omega (via PubMed Central)
- Title: Thionyl chloride (Reactions and Mechanisms)
Sources
Suzuki-Miyaura coupling conditions for 4-chloropyridine derivatives
Topic: Suzuki-Miyaura Coupling Conditions for 4-Chloropyridine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Mechanistic Challenges
Coupling 4-chloropyridine derivatives presents a specific set of chemoselective challenges distinct from standard phenyl chloride couplings. While the electron-deficient nature of the pyridine ring theoretically accelerates oxidative addition (OA) compared to chlorobenzene, two competing failure modes frequently stall these reactions:
-
Catalyst Poisoning (The "N-Binding" Effect): The basic nitrogen of the pyridine ring (pK_a ~5.2) acts as a competitive ligand, coordinating to the Pd center (forming non-reactive Pd-pyridine complexes) and displacing the phosphine/NHC ligands required for the catalytic cycle.
-
Boronate Instability: If the coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridyl or 4-pyridyl boronic acid), rapid protodeboronation occurs under the basic, aqueous conditions typically required to activate the 4-chloropyridine.
Successful strategy relies on sterically demanding ligands (to prevent N-coordination) and rapid-turnover catalysts (to outcompete side reactions).
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate properties using this logic flow.
Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sterics and stability.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Pd-PEPPSI-IPr)
Best For: Routine synthesis, scale-up, and unhindered 4-chloropyridines. Why it works: The bulky NHC ligand (IPr) on the PEPPSI precatalyst creates a "protective shell" around the Pd center, preventing the pyridine nitrogen from coordinating and poisoning the catalyst.
Materials:
-
4-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous preferred, or technical grade)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with a magnetic stir bar. Add the 4-chloropyridine (if solid), arylboronic acid, Pd-PEPPSI-IPr, and base.
-
Note: If using 4-chloropyridine hydrochloride salt , increase base to 3.0 equiv to neutralize the HCl.
-
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).[2]
-
Solvation: Add 1,4-Dioxane (concentration 0.2 M – 0.5 M) via syringe.
-
Tip: While PEPPSI is air-stable, the active catalytic species is not.[3] Rigorous degassing is crucial for consistent yields.
-
-
Reaction: Heat the mixture to 80 °C for 2–4 hours.
-
Monitoring: Reaction usually turns from light yellow to orange/brown. Black precipitate indicates catalyst decomposition (Pd black).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: The "High-Activity" Method (Buchwald Precatalysts)
Best For: Sterically hindered substrates (e.g., 3,5-disubstituted-4-chloropyridines) or low-temperature requirements. Why it works: Dialkylbiaryl phosphine ligands (SPhos, XPhos) facilitate oxidative addition into the strong C-Cl bond even at lower temperatures and promote reductive elimination in crowded systems.
Materials:
-
4-Chloropyridine (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G3 (1.0 – 3.0 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution) – Biphasic conditions are critical here.
-
Solvent: Toluene or THF (mix 10:1 with the aqueous base).[4]
Step-by-Step Methodology:
-
Charge Solids: Add 4-chloropyridine, boronic acid, and the Pd-precatalyst to the vial.
-
Degas Solvents: Sparge the Toluene and Aqueous K₃PO₄ solution with Argon for 15 mins prior to use.
-
Addition: Add Toluene (0.2 M) and the aqueous base (2.0 equiv).
-
Reaction: Heat vigorously at 60–80 °C .
-
Crucial: High stir rates (>800 RPM) are mandatory to ensure phase transfer in this biphasic system.
-
-
Workup: Separate phases. Extract aqueous layer with EtOAc.
Protocol C: Handling Unstable Partners (Molander Conditions)
Best For: Coupling with unstable heteroaryl partners (e.g., 2-pyridyl, oxazolyl) prone to protodeboronation. Why it works: Potassium trifluoroborates (R-BF₃K) slowly hydrolyze to the active boronic acid in situ, keeping the concentration of the unstable species low and preventing side reactions.
Materials:
-
4-Chloropyridine (1.0 equiv)
-
Potassium Aryl Trifluoroborate (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][5]·DCM (3–5 mol%) or XPhos Pd G4 (2 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)[1]
-
Solvent: Toluene/Water (3:1 ratio)
Step-by-Step Methodology:
-
Charge: Combine halide, trifluoroborate salt, catalyst, and Cs₂CO₃.
-
Solvent: Add the Toluene/Water mixture.
-
Reaction: Heat to 90–100 °C in a sealed tube (pressure vial) for 12–18 hours.
-
Note: Trifluoroborates are less reactive than boronic acids; higher temperatures and longer times are standard.
-
Troubleshooting & Optimization Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPr . The NHC ligand prevents pyridine N-binding better than phosphines. |
| Starting Material Remaining | Incomplete Activation | Increase temp to 100°C. Ensure substrate is the free base or add extra base if using HCl salt. |
| Protodeboronation (Ar-H) | Unstable Boronic Acid | 1.[2][6][7] Switch to Protocol C (Trifluoroborates).2. Use anhydrous conditions (Protocol A).3. Lower temp and use a more active catalyst (Pd-G4). |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Re-degas solvents. Ensure Argon balloon/manifold is positive pressure. |
| Black Precipitate | Catalyst Death (Pd Black) | Ligand dissociation occurred. Add 1-2 mol% free ligand (e.g., IPr or XPhos) to stabilize the Pd species. |
Mechanistic Visualization: The "Poisoning" Pathway
The diagram below illustrates why standard conditions fail and how bulky ligands rescue the cycle.
Figure 2: The catalytic cycle showing the off-cycle "poisoning" trap caused by pyridine nitrogen coordination.
References
-
Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Lohse, O., et al. (1999).[8] The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
Sources
Application Note: 4-Chloro-3-hydroxypyridine-2-carboxylic Acid as an Advanced MALDI Matrix for Oligonucleotides and Acidic Biomolecules
Introduction & Theoretical Background
Since its introduction in the early 1990s, 3-hydroxypicolinic acid (3-HPA) has served as the gold standard matrix for the matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) of oligonucleotides[1]. However, as MALDI instrumentation has evolved—transitioning from 337 nm nitrogen lasers to high-repetition-rate 355 nm Nd:YAG lasers—the traditional 3-HPA matrix has exhibited limitations regarding optimal UV absorbance overlap and crystal homogeneity[2].
Drawing on the proven principles of matrix halogenation[3], the introduction of a chlorine atom at the 4-position of the pyridine ring yields 4-chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA) . This rationally designed derivative offers three distinct mechanistic advantages for the analysis of highly acidic biomolecules:
-
Inductive pKa Lowering: The electron-withdrawing nature of the chlorine atom lowers the pKa of both the carboxylic acid and the hydroxyl group. This thermodynamic shift reduces the proton affinity of the matrix, enhancing proton transfer to the analyte in negative-ion mode and yielding superior [M-H]⁻ signal intensities for polyanionic backbones.
-
Red-Shifted UV Absorbance: Halogen substitution extends the conjugated system's absorption maximum. This provides a superior spectral overlap with modern 355 nm Nd:YAG lasers, lowering the threshold laser fluence required for desorption and reducing in-source decay (ISD) fragmentation.
-
Improved Crystal Morphology: Halogen bonding interactions promote more uniform co-crystallization with analytes, significantly reducing the need for "sweet spot" searching and improving shot-to-shot reproducibility.
Target Applications
-
Oligonucleotides: Single- and double-stranded DNA/RNA (up to 30 kDa).
-
Acidic Peptides: Highly phosphorylated or sulfated peptides.
-
Small Anionic Metabolites: Nucleotides, sugar phosphates, and lipid mediators.
Physicochemical Properties & Comparative Data
To understand the operational superiority of 4-Cl-3-HPA, it is essential to compare its physicochemical properties against the traditional 3-HPA matrix. The data summarized below highlights the functional shifts induced by halogenation.
| Property | 3-HPA (Standard) | 4-Cl-3-HPA (Halogenated) |
| Molecular Weight | 139.11 g/mol | 173.55 g/mol |
| Optimal Laser Wavelength | 337 nm (N₂ laser) | 355 nm (Nd:YAG) |
| Proton Affinity | Moderate | Reduced (Enhanced acidity) |
| Crystal Morphology | Heterogeneous (Large needles) | Homogeneous (Microcrystalline) |
| Alkali Adduct Formation | High (Requires high Co-matrix) | Moderate (Requires lower Co-matrix) |
| Ionization Threshold | Standard | ~15-20% Lower (at 355 nm) |
Experimental Protocols: A Self-Validating System
The following protocol is engineered to be self-validating. A critical failure point in oligonucleotide MALDI is the formation of alkali metal adducts (e.g., [M-nH+nNa]⁻), which split the ion signal and degrade mass resolution. To counteract this, Diammonium Citrate (DAC) is utilized as a co-matrix. The ammonium ions displace Na⁺/K⁺ on the phosphodiester backbone in solution. During laser irradiation, the ammonium counter-ions dissociate into volatile ammonia (NH₃) and protons (H⁺), leaving the bare [M-H]⁻ ion.
Step 1: Reagent Preparation
-
Matrix Stock Solution: Dissolve 40 mg of 4-Cl-3-HPA in 1.0 mL of a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and LC-MS grade Water. Causality Note: The 50% organic fraction is required because the chlorine substitution makes 4-Cl-3-HPA more hydrophobic than standard 3-HPA.
-
Co-matrix Stock Solution: Prepare a 0.1 M solution of Diammonium Citrate (DAC) in LC-MS grade Water.
-
Working Matrix Solution: Mix the Matrix Stock and Co-matrix Stock in a 9:1 (v/v) ratio. Prepare fresh daily to prevent citrate degradation.
Step 2: Sample Preparation
-
Ensure oligonucleotides are desalted prior to spotting using C18 ZipTips or ethanol precipitation.
-
Dilute the purified analyte to a final concentration of 10–50 µM in LC-MS grade water.
Step 3: Spotting (Dried Droplet Method)
-
Spot 1.0 µL of the Working Matrix Solution onto a polished steel MALDI target plate.
-
Immediately overlay with 1.0 µL of the Analyte Solution .
-
Pipette the droplet up and down 3 times directly on the target to ensure homogenous mixing.
-
Allow the spot to crystallize and dry completely at room temperature. Critical Note: Do not force-dry with a heat block or vacuum, as rapid evaporation disrupts the halogen-bonded microcrystalline lattice, leading to poor signal reproducibility.
Step 4: Instrumental Parameters
-
Polarity: Negative Ion Mode.
-
Analyzer: Reflectron mode for analytes < 3 kDa; Linear mode for analytes > 3 kDa.
-
Laser Energy: Begin at 10% above the ionization threshold. Due to the red-shifted UV absorbance of 4-Cl-3-HPA, expect to use 15-20% less laser energy compared to standard 3-HPA.
Mechanism & Workflow Visualization
Workflow and ionization mechanism of 4-Cl-3-HPA MALDI for oligonucleotides.
References
-
Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid Communications in Mass Spectrometry, 7(2), 142-146.[Link]
-
Jaskolla, T. W., & Karas, M. (2011). Compelling evidence for halogen-substituted matrixes as a general platform for highly sensitive MALDI-MS. Journal of the American Society for Mass Spectrometry, 22(6), 976–988.[Link]
-
Bionity Encyclopedia. Matrix-assisted laser desorption/ionization. Bionity.[Link]
Sources
- 1. Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix-assisted_laser_desorption/ionization [bionity.com]
- 3. Enhanced Sensitivity Using MALDI Imaging Coupled with Laser Postionization (MALDI-2) for Pharmaceutical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation of Methyl 4-chloro-3-hydroxypicolinate
Introduction & Mechanistic Rationale
Derivatives of 4-chloro-3-hydroxypicolinic acid are critical building blocks in modern drug discovery. They serve as essential precursors in the synthesis of Werner Syndrome RecQ DNA Helicase (WRN) inhibitors targeting microsatellite instability-high (MSI-H) cancers [2], and are utilized in the semisynthesis of advanced antibiotics like pyridomycin to optimize metabolic stability and target binding [3].
However, handling the free 4-chloro-3-hydroxypicolinic acid presents significant physicochemical challenges. The molecule exists as a nonclassical zwitterion, where the basic pyridine nitrogen and the acidic carboxylic acid group form an intramolecular ionic network [1]. This zwitterionic nature drastically reduces its solubility in standard organic solvents and limits its membrane permeability [1].
The Rationale for Esterification: Converting the free acid to methyl 4-chloro-3-hydroxypicolinate masks the carboxylic acid, effectively breaking the zwitterionic network. This transformation significantly enhances the molecule's lipophilicity and organic solubility, making it a highly tractable intermediate for subsequent cross-coupling or amidation reactions.
To achieve this, we employ a thionyl chloride (
Experimental Design & Workflow
Workflow for the thionyl chloride-mediated esterification of 4-chloro-3-hydroxypicolinic acid.
Materials and Reagents
Table 1: Material Requirements for 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloro-3-hydroxypicolinic acid[4] | 173.55 | 1.0 | 1.74 g | Starting Material |
| Methanol (Anhydrous) | 32.04 | Solvent | 20 mL | Reactant / Solvent |
| Thionyl Chloride ( | 118.97 | 2.5 | 1.82 mL | Catalyst Precursor / Dehydrating Agent |
| Saturated | - | - | ~25 mL | Neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
Step 1: Suspension and Activation
-
Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Add 4-chloro-3-hydroxypicolinic acid (1.74 g, 10 mmol) and anhydrous methanol (20 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Causality: The starting material will not fully dissolve initially due to its zwitterionic properties. Cooling to 0 °C is mandatory to control the highly exothermic reaction between methanol and the incoming thionyl chloride.
Step 2: Catalyst Generation
-
Action: Slowly add thionyl chloride (1.82 mL, 25 mmol) dropwise via a glass syringe over 10–15 minutes.
-
Causality: Dropwise addition prevents solvent boil-over. The reaction of
with methanol generates dimethyl sulfite and anhydrous . The protonates the basic pyridine nitrogen, disrupting the zwitterion and causing the suspension to gradually clear into a homogeneous solution. -
Self-Validation: The physical transition from a cloudy suspension to a clear, pale-yellow solution confirms successful protonation and activation of the starting material.
Step 3: Esterification
-
Action: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6 to 8 hours.
-
Causality: Elevated temperature provides the activation energy required for the nucleophilic attack of methanol on the protonated carbonyl carbon. The continuous generation of
and gases removes water from the system, preventing the reverse hydrolysis reaction. -
Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, UV visualization). The highly polar starting material (baseline
) will be entirely consumed, replaced by a distinct, less polar product spot ( ).
Step 4: Concentration and Neutralization
-
Action: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporator) to remove excess methanol and volatile byproducts. Suspend the resulting crude hydrochloride salt in EtOAc (30 mL). Slowly add saturated aqueous
until the aqueous layer reaches pH 7.5–8.0. -
Causality: The crude product exists as a highly polar pyridinium hydrochloride salt. Neutralization with a mild base deprotonates the pyridine nitrogen, converting the molecule back into its neutral, highly organic-soluble free base form. Over-basification (pH > 9) must be avoided to prevent deprotonation of the 3-hydroxyl group, which would pull the product back into the aqueous layer.
-
Self-Validation: Cessation of
bubbling (effervescence) serves as a visual indicator that the excess has been neutralized.
Step 5: Isolation
-
Action: Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer and extract the aqueous phase with additional EtOAc (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo to yield the product as an off-white to pale-yellow solid.
Physicochemical Properties & Analytical Characterization
Table 2: Comparative Physicochemical Properties
| Property | 4-Chloro-3-hydroxypicolinic acid | Methyl 4-chloro-3-hydroxypicolinate |
| Molecular Formula | ||
| Molecular Weight | 173.55 g/mol | 187.58 g/mol |
| Physical State | Solid powder | Crystalline solid |
| Solubility | DMSO, DMF, basic aq. | EtOAc, DCM, MeOH, DMSO |
| Molecular State | Amphoteric (Zwitterion) | Neutral Ester |
Expected NMR Signatures:
-
H NMR (
, 400 MHz): The defining characteristic of successful esterification is the appearance of a sharp, three-proton singlet at approximately 4.05 ppm, corresponding to the newly formed methyl ester group. The aromatic pyridine protons will typically appear as two doublets (an AB spin system) around 8.15 ppm and 7.45 ppm.
Troubleshooting & Process Optimization
-
Incomplete Conversion: If TLC indicates remaining starting material after 8 hours, the methanol may not have been strictly anhydrous. Water competes with methanol, hydrolyzing the intermediate acyl chloride back to the starting acid. Ensure the use of anhydrous, septum-sealed methanol.
-
Product Loss During Extraction: If the yield is unexpectedly low, verify the pH of the aqueous layer during the
wash. If the pH is too acidic, the product remains protonated and water-soluble; if too basic, the 3-hydroxyl group deprotonates. Adjust strictly to pH 7.5–8.0.
References
- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyPL8ApAmPQ0JNqo5Jhvhl12_yV6sxwb4Fx7d80iEEOL7fd7W7B2aJ2o0I5KLh_x7xdYp0obKlL2gl7XIop-PzIlyh_MeVHhwSbp3y_LUGeuxtS7stPZOs2agHRyL29hMNGpO2ubc3MIYb-p_cGzFdfF7YY2IxMHXawRZQJv_vJiI3-s3Hi4CigfNDmyvrkV10_1D-4Tbsxhph_Ph_LHuVnwGP4RUcQbUe_-Zu4Il4GFZL97rd6NrNAKdtSPl5_OC91pZ4T6gG0tYVDg7rTqLLiSw]
- Tricyclic compounds and their uses (WO2024079623A1). Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpuYfEWb-kTkuOvGdiU_b-77TT5fZVGchLE1Vv-g3279nFBpttzMp-HJmors_kVhJ0T4KsqQedgOgZhJSygMRk_uVbB0tTtlLUCJEQZFTyB3NfZ4KG6QpThJCCKkwdEjomD__KGKYHuPYp4eOW]
- Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRhLT1weXH6W4MSuxiZ2U-jmsl2tRORMjoVh1kPZHrEbOmG4sRaTUgqzuUQjQ1L5oXr8DtGfdruDNEaK8n8YO0aTnPzvtq8Ip6KwzNzoTax8EBiILtgDPoTxFghxOCdsLUirSkcbUzn6duB8fdkmT9]
- 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy- | 348635-39-2. ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvM6ngvDsA4rzv8lUNqyaVJA4qllQ_ftaSENBrRypLOc9Ri0ZXNJljSfRGUZMeLmoXh0TrrkGpLFo3Irs7TgBkbMUUjMJRKRTO1QWTWP-rmXqADtR7uWtFGX3Vu3W45D2ERl5VKRTWlz4JaylzlRKCZzfwrK6P37GW5OAy4Mavvw]
Application Note: Optimization of Recrystallization Solvents for 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Introduction and Chemical Context
4-Chloro-3-hydroxypyridine-2-carboxylic acid (also known as 4-chloro-3-hydroxypicolinic acid) is a highly valued heteroaromatic building block in medicinal chemistry. It serves as a critical scaffold for the synthesis of complex targeted therapies, including potent Werner syndrome helicase (WRN) inhibitors[1].
Achieving high purity of this intermediate is paramount, as trace impurities can severely impact downstream palladium-catalyzed cross-coupling reactions or amide bond formations. The purification of this compound relies heavily on exploiting its unique physicochemical properties. Structurally, it features a basic pyridine nitrogen, an acidic carboxylic acid, a hydrogen-bond donating hydroxyl group, and a lipophilic chloro substituent. This combination allows the molecule to exist as a nonclassical zwitterion in solution, heavily influencing its solubility profile and crystallization thermodynamics[2].
This application note provides a comprehensive, self-validating guide to selecting the optimal recrystallization solvent system and executing the purification of 4-chloro-3-hydroxypyridine-2-carboxylic acid.
Physicochemical Properties & Solvent Selection Logic
The solubility of 4-chloro-3-hydroxypyridine-2-carboxylic acid is dictated by its ability to form strong intra- and intermolecular hydrogen bonds, alongside
Because of its zwitterionic nature, the compound exhibits high solubility in polar, protic solvents at elevated temperatures, where the solvent can disrupt the crystal lattice. Conversely, the lipophilic nature of the 4-chloro substituent reduces its solubility in cold aqueous systems compared to unsubstituted picolinic acids, making mixed solvent systems (solvent/anti-solvent) highly effective[3].
Table 1: Solubility Profile and Solvent Suitability
| Solvent System | Solubility (Hot / Boiling) | Solubility (Cold / 4°C) | Suitability for Recrystallization | Causality / Mechanism |
| Water | High | Low | Excellent (Single Solvent) | Solvates the zwitterionic form at high heat; strong lattice energy drives precipitation upon cooling[4]. |
| Ethanol / Water (1:1) | Very High | Very Low | Optimal (Mixed System) | Ethanol increases solubility of the lipophilic chloro-aromatic ring; water acts as an anti-solvent upon cooling. |
| Acetone / Hexane | Moderate | Insoluble | Good (Anti-solvent) | Acetone dissolves the compound via polar interactions; hexane forces rapid nucleation. Prone to oiling out if not controlled. |
| Dichloromethane | Low | Insoluble | Poor | Lacks the hydrogen-bonding capacity to disrupt the strong intermolecular lattice of the solid acid. |
| DMSO | Very High | High | Poor | Solvates the compound too effectively even at room temperature, leading to poor recovery yields. |
Experimental Workflows and Decision Matrices
Selecting the correct recrystallization strategy depends entirely on the impurity profile of your crude material. If the primary impurities are highly polar (e.g., inorganic salts from prior neutralization steps), a non-polar anti-solvent system is preferred to keep polar impurities dissolved in the mother liquor. If the impurities are non-polar organic byproducts, an aqueous single-solvent system is superior.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on crude impurity profiles.
Figure 2: General workflow for the single-solvent recrystallization of pyridine carboxylic acids.
Validated Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol utilizes an Ethanol/Water system, which provides the best balance of high recovery yield and excellent impurity clearance for 4-chloro-3-hydroxypyridine-2-carboxylic acid[4].
Phase 1: Dissolution and Clarification
-
Initial Suspension: Place 10.0 g of crude 4-chloro-3-hydroxypyridine-2-carboxylic acid into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of absolute ethanol. Begin heating the suspension on a hot plate with magnetic stirring until it reaches a gentle reflux (~78°C).
-
Causality of Dissolution: The crude material will likely not dissolve completely in this minimal amount of ethanol. Slowly add hot deionized water dropwise (up to 30 mL) while maintaining reflux. The combination of the protic aqueous environment and the organic ethanol disrupts the zwitterionic lattice, achieving complete dissolution.
-
Decolorization (Optional): If the solution is dark brown or yellow (indicative of oxidized pyridine byproducts), carefully add 0.5 g of activated charcoal. Boil for an additional 5 minutes.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove charcoal and insoluble mechanical impurities.
-
Validation Checkpoint 1: The resulting filtrate must be completely transparent. Any turbidity indicates premature crystallization or bypassed impurities. If turbid, reheat to reflux until clear.
-
Phase 2: Controlled Nucleation and Crystal Growth
-
Cooling Gradient: Cover the flask with a watch glass. Allow the solution to cool ambiently on the benchtop to room temperature over 2 to 3 hours.
-
Causality of Slow Cooling: Rapid cooling (e.g., plunging into an ice bath immediately) forces rapid nucleation, trapping solvent molecules (inclusions) and impurities within the crystal lattice. Slow cooling ensures thermodynamic control, allowing molecules to orient perfectly into a highly ordered, pure crystal lattice[4].
-
-
Secondary Chilling: Once the flask has reached room temperature and a heavy crop of crystals has formed, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize the thermodynamic yield by depressing the solubility curve to its absolute minimum.
-
Validation Checkpoint 2: Inspect the crystals. They should appear as distinct, uniform needles or prisms. If the material appears as an amorphous "oil" at the bottom of the flask (oiling out), the supersaturation was too high. Troubleshooting: Reheat until the oil dissolves, add 5 mL of ethanol, and cool even more slowly.
-
Phase 3: Isolation and Verification
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water. Causality: The wash solvent must be ice-cold to prevent redissolving the purified product while washing away the impurity-laden mother liquor.
-
Drying: Dry the crystals under high vacuum at 45°C for 12 hours to remove residual moisture.
-
Validation Checkpoint 3 (System Self-Validation): Determine the melting point of the dried crystals. A highly pure sample of 4-chloro-3-hydroxypyridine-2-carboxylic acid will exhibit a sharp melting point with a narrow range of 1-2°C. A depressed or broadened melting point definitively indicates that the recrystallization must be repeated[4].
-
References
- Benchchem. "4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO". Benchchem Technical Data.
- Benchchem. "Technical Support Center: Strategies for Uniform Crystal Formation with 3-Hydroxypicolinic Acid".
- ResearchGate. "Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability".
- Google Patents. "US11878973B2 - Bicyclic compounds and their uses".
- Chem-soc.si. "Copper(II) Complexes with 3- and 6-hydroxypicolinic Acid. Preparation, Structural, Spectroscopic and Thermal Study".
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Decarboxylation of 3-Hydroxypyridine-2-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexplained yield losses and reaction failures when working with 3-hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).
This compound is notoriously unstable due to a perfect storm of electronic effects. The proximity of the nitrogen lone pair, the carboxylic acid, and the 3-hydroxyl group creates a highly labile system. To successfully manipulate this molecule, you must move beyond blindly following standard coupling protocols and instead design your workflows around the molecule's specific degradation kinetics. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and prevent decarboxylation during your synthetic workflows.
Mechanistic Overview of Degradation
To stop degradation, you must first understand the causality behind it. The decarboxylation of 3-hydroxypicolinic acid is not a single pathway; it is a dual-mechanism system dictated entirely by the protonation state of the molecule.
Pathways of 3-hydroxypicolinic acid decarboxylation based on pH and solvent.
Troubleshooting FAQs
Q1: Why does my 3-hydroxypyridine-2-carboxylic acid spontaneously degrade into 3-hydroxypyridine, even at mild temperatures? A1: The instability is hardwired into the molecule's electronics. The 3-hydroxy substituent facilitates decarboxylation through inductive and field effects that stabilize the developing negative charge at the 2-position of the transition state[1]. Depending on the pH, the molecule degrades via two distinct pathways: at low acidity (near its isoelectric point, pH ~2.6), it forms a zwitterion that undergoes the Hammick ylide mechanism; at higher acidities, it degrades via an electrophilic protonation mechanism[1].
Q2: I am observing degradation when storing the sodium salt of the acid in aqueous buffers. How can I prevent this? A2: In aqueous solutions, water molecules actively participate in the degradation of the picolinate anion by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, which lowers the activation energy for carbon-carbon bond cleavage[2]. To prevent this, store the compound as a dry salt or strictly in aprotic solvents. Picolinate anions have not been observed to decarboxylate in aprotic environments because this critical hydrogen-bonded transition state cannot form[2].
Q3: My amide coupling reactions (using EDC/HOBt) are yielding mostly the decarboxylated byproduct. What is going wrong?
A3: Activation of the carboxylic acid creates a highly electrophilic carbonyl species, which inadvertently accelerates the expulsion of CO
Quantitative Stability Matrix
To guide your experimental design, consult the following matrix which summarizes the relationship between environmental conditions and decarboxylation risk.
| Environmental Condition | Dominant Molecular Species | Primary Decarboxylation Pathway | Relative Stability | Recommended Action |
| pH < 2 (Aqueous) | Cation (Protonated) | Electrophilic Protonation[1] | Very Low | Avoid highly acidic aqueous conditions during workup. |
| pH 2–5 (Aqueous) | Zwitterion | Hammick Ylide Mechanism[1] | Lowest (Rate Maximum) | Critical Danger Zone. Never heat; avoid isoelectric point. |
| pH > 8 (Aqueous) | Anion | Water-mediated H-bond bridge[2] | Moderate | Keep cold (< 4°C) if aqueous base must be used. |
| Aprotic Solvent + Base | Anion | None (Lacks H-bond bridge)[2] | High | Ideal condition for storage and coupling reactions. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the integrity of the molecule before proceeding to the next step.
Protocol A: Safe Amide Coupling of 3-Hydroxypyridine-2-carboxylic Acid
Objective: Achieve amide bond formation while suppressing thermal and Hammick-type decarboxylation.
-
Solvent Preparation: Dissolve 3-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DMSO.
-
Causality: Using an aprotic solvent prevents the water-bridged decarboxylation pathway specific to picolinate anions[2].
-
-
Base Addition: Add
-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0°C for 10 minutes.-
Validation Check: Spot a 1 µL aliquot on pH paper (pre-dampened with DI water); it must read > 8. This confirms the complete suppression of the highly unstable zwitterionic species.
-
-
Amine Addition: Add the target amine (1.1 eq) to the cooled mixture.
-
Mild Activation: Slowly add HATU (1.1 eq) portion-wise while strictly maintaining the internal reaction temperature at or below 0°C.
-
Causality: HATU provides rapid activation at low temperatures, avoiding the thermal energy required to trigger the ylide intermediate.
-
-
Reaction Progression: Allow the reaction to slowly warm to a maximum of 20°C over 2 hours.
-
Validation Check: Monitor via LC-MS. Look for the specific degradation mass[M-44] (loss of CO
). If the [M-44] peak exceeds 5% relative area, the reaction has experienced a thermal runaway or lacks sufficient base. Abort and restart with stricter cooling.
-
-
Workup: Quench with saturated aqueous NaHCO
and extract with EtOAc.-
Validation Check: Ensure the aqueous wash pH remains > 7. Acidification (e.g., using 1M HCl washes) will immediately trigger protonation-mediated decarboxylation during extraction.
-
Protocol B: Structural Protection Strategy for Scale-Up
Objective: Mask the 3-hydroxyl group and the carboxylic acid to eliminate inductive destabilization, enabling high-temperature or harsh downstream chemistry.
-
Esterification: Convert the carboxylic acid to a methyl ester using thionyl chloride in methanol at 0°C.
-
Validation Check: Confirm complete conversion via TLC/LC-MS. Esterification permanently prevents the formation of the carboxylate anion/zwitterion, effectively shutting down the Hammick pathway.
-
-
Hydroxyl Protection: React the 3-hydroxyl group with benzyl bromide (1.2 eq) and K
CO (2.0 eq) in DMF at room temperature.-
Causality: Masking the hydroxyl group removes the inductive and field effects that stabilize the developing negative charge at the C2 position[1], drastically increasing the thermal stability of the pyridine ring.
-
-
Downstream Processing: You may now safely perform necessary cross-coupling or functionalization on the protected scaffold at elevated temperatures (up to 100°C) without risk of decarboxylation.
-
Deprotection: Remove the benzyl group via Pd/C hydrogenation, and carefully hydrolyze the ester using LiOH in THF/H
O at 0°C strictly prior to final use.
References
- Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III.
- Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
Sources
Removing 4,5-dichloro impurity in chloropyridine synthesis
Technical Support Center: Purification Strategies for Chloropyridine Synthesis
Topic: Removing 4,5-Dichloro Impurity in Chloropyridine Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs
Executive Summary
In the synthesis of substituted chloropyridines—most notably 3,5-dichloropyridine or 2,3-dichloropyridine —the formation of the 4,5-dichloro isomer (equivalent to 3,4-dichloropyridine due to symmetry) presents a significant purification challenge. Because these regioisomers often possess nearly identical boiling points and solubility profiles, standard fractional distillation is frequently insufficient.
This guide details an advanced Chemical Derivatization Strategy (Chemical Scrubbing) that exploits the differential reactivity of the C4-position towards nucleophilic aromatic substitution (
Part 1: The Core Challenge & Mechanistic Insight
The Diagnostic Problem
-
Target Product: 3,5-Dichloropyridine (Meta-substituted; chemically robust).
-
Impurity: 4,5-Dichloropyridine (contains a Para-like C4-chlorine; chemically labile).
-
Issue: Co-elution in standard chromatography and co-distillation due to similar vapor pressures.
The Solution: Exploiting Reactivity
The pyridine ring is electron-deficient.[1][2][3] Halogens at the 2- and 4-positions are highly activated for nucleophilic attack because the intermediate negative charge (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. Halogens at the 3- and 5-positions lack this resonance stabilization and are comparatively inert.
Key Strategy: By treating the crude reaction mixture with a mild nucleophile (e.g., morpholine, ammonia, or methoxide), the 4,5-dichloro impurity is selectively converted into a highly polar or basic derivative (e.g., 4-amino-3-chloropyridine). The 3,5-dichloro target remains unreacted. The impurity can then be easily removed via acid-base extraction or simple filtration.
Caption: Mechanistic workflow for the selective chemical removal of 4-chloro impurities using nucleophilic substitution.
Part 2: Troubleshooting & Experimental Protocols
Protocol A: Chemical Scrubbing (Recommended for >98% Purity)
Use this method when distillation fails to separate the isomers.
Reagents:
-
Scavenger Nucleophile: Morpholine (preferred for ease of handling) or 10% NaOH.
-
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in Toluene (5 volumes relative to crude mass).
-
Scavenging: Add 1.2 equivalents of Morpholine relative to the estimated content of the 4,5-dichloro impurity (determined by GC/HPLC).
-
Note: If impurity content is unknown, start with 5 mol% relative to the total mass.
-
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC/GC.[8] The 4,5-dichloro peak should disappear, replaced by a more polar product (4-morpholino derivative). The 3,5-dichloro peak must remain stable.
-
-
Work-up:
-
Isolation: Wash the Toluene layer with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Recrystallization (For Solid Products)
Use this for final polishing after chemical scrubbing.
| Parameter | Recommendation |
| Solvent System | Methanol/Water (8:2) or Isopropanol . |
| Temperature | Dissolve at reflux; cool slowly to 0–4°C. |
| Seeding | Highly recommended. Seed with >99% pure 3,5-dichloro crystals at 25°C. |
| Anti-solvent | Water (add dropwise to hot methanolic solution until turbidity persists). |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does the 4,5-dichloro impurity form in the first place? A: In direct chlorination of pyridine (or 2-chloropyridine), the reaction is often controlled by radical mechanisms (high temperature) or electrophilic substitution. While electrophilic attack favors the 3-position, radical processes or over-chlorination can attack the 4-position. If you are synthesizing 3,5-dichloropyridine via the Sandmeyer reaction or Reductive Dechlorination of pentachloropyridine, the 4,5-isomer is a common byproduct of incomplete regioselectivity [1].
Q2: Can I use simple distillation? A: Likely not. The boiling points are too close.
-
3,5-Dichloropyridine: bp ~178°C (mp 64-67°C).
-
2,3-Dichloropyridine: bp ~170-175°C.
-
4,5-Dichloropyridine: bp ~175-180°C. Unless you have a high-efficiency fractionating column (>50 theoretical plates), chemical separation is far superior in yield and time [2].
Q3: Is the chemical scrubbing method scalable? A: Yes. This method is widely used in industrial manufacturing of agrochemical intermediates. Using aqueous ammonia or caustic soda (NaOH) instead of morpholine is more cost-effective for multi-kilo scales, though reaction times may be longer due to phase transfer limitations. Using a Phase Transfer Catalyst (e.g., TBAB) can accelerate the biphasic reaction [3].
Q4: My HPLC shows a new peak after adding Morpholine, but it won't wash out. Why? A: You likely didn't use enough acid or the layers didn't separate well.
-
Troubleshoot: Ensure the pH of the aqueous wash is < 2. If an emulsion forms, add brine or filter through a Celite pad. The morpholino-pyridine derivative is basic; it must be protonated to enter the water phase.
Part 4: Data Summary Table
Comparison of Purification Methods for 3,5-Dichloropyridine
| Method | Impurity Removal (4,5-isomer) | Yield Loss (Target) | Scalability | Cost |
| Fractional Distillation | Poor (< 50% removal) | High (mixed fractions) | High | Low |
| Recrystallization (MeOH) | Moderate (requires multiple passes) | Moderate (mother liquor loss) | Medium | Medium |
| Chemical Scrubbing ( | Excellent (> 99% removal) | Negligible (< 2%) | High | Low/Medium |
| Chromatography | Excellent | Low | Low (Lab scale only) | High |
References
-
BenchChem. (2025).[1][4][5][7][12] A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers. Retrieved from 5
-
European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine (EP1206453B1). Retrieved from 6
-
American Chemical Society. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. Organic Letters. Retrieved from 13
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP1206453A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Synthesis of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Process Chemist[1][2][3]
Executive Summary
The synthesis of 4-Chloro-3-hydroxypyridine-2-carboxylic acid is a critical workflow in the development of second-generation HIV integrase strand transfer inhibitors (INSTIs) and advanced fungicides.[1][2][3] Users frequently report yield collapses (<20%) at two specific bottlenecks: the chlorination of the pyridone intermediate (Vilsmeier-Haack conditions) and the oxidation of the 2-methyl group .[2][3]
This guide deviates from standard textbook descriptions to address the "hidden" physiochemical pitfalls—specifically the zwitterionic behavior of the product and the thermal instability of the intermediate N-complexes.
Module 1: The "Golden Batch" Workflow
Visualizing the optimized Maltol Route. This pathway prioritizes the Methoxy protection strategy over Benzyl protection, as the latter often degrades into benzoic acid impurities during the aggressive KMnO4 oxidation step.[3]
Figure 1: The optimized "Maltol-Methoxy" synthetic pathway. Red nodes indicate high-risk failure points requiring strict parameter control.
Module 2: Troubleshooting & FAQs
Direct solutions to the most common user-reported failures.
Q1: "My chlorination step (Step 3) turns into a black tar and yield is <30%. What is happening?"
Diagnosis: Thermal runaway and "Charring" due to uncontrolled Vilsmeier complex formation. The Science: The reaction between the pyridone oxygen and POCl₃ is highly exothermic. If POCl₃ is added too quickly or at high temperatures, the intermediate polymerizes. Furthermore, the quenching step is often the culprit; adding water to the reaction mix generates massive heat and HCl gas, hydrolyzing the product back to the starting pyridone.
Corrective Protocol:
-
Solvent Switch: Do not run neat if you are struggling with heat. Use Chlorobenzene or Toluene as a diluent.
-
Temperature Ramp: Add POCl₃ at 0°C . Only heat to reflux after addition is complete.[2]
-
The "Inverse Quench": NEVER pour water into the reaction. Pour the reaction mixture slowly into crushed ice/ammonia water with vigorous stirring. This neutralizes the HCl immediately, preventing acid-catalyzed degradation [1].[3]
Q2: "During oxidation (Step 4), I lose the chlorine atom. NMR shows 3-hydroxy-pyridine-2-carboxylic acid."
Diagnosis: Hydrolytic dechlorination.[1][2][3] The Science: You likely ran the KMnO₄ oxidation at a pH that was too high (pH > 12) or temperature > 90°C. The 4-position chlorine is activated by the ring nitrogen; in strong alkali, OH⁻ acts as a nucleophile and displaces the chlorine (SNAr mechanism).[3]
Corrective Protocol:
-
Buffer the Reaction: Maintain pH between 7.5 and 8.5 . Use a Magnesium Sulfate (MgSO₄) buffer or slow addition of base to neutralize the generated KOH.[3]
-
Temperature Limit: Do not exceed 75°C . The oxidation of the methyl group will proceed, albeit slower, but the chlorine will remain intact [2].[3]
Q3: "I cannot precipitate the final product. The aqueous layer holds everything."
Diagnosis: Isoelectric point (pI) trapping.[2][3] The Science: The target molecule is a zwitterion (Pyridine Nitrogen is basic, Carboxylic Acid and Hydroxyl are acidic).[3] It has high water solubility at both low pH (cationic form) and high pH (anionic form).[2][3]
Corrective Protocol:
-
Find the pI: The minimum solubility is typically around pH 3.5 - 4.0 .[3]
-
Salting Out: Saturate the aqueous phase with NaCl before attempting extraction or filtration.
-
Extraction Solvent: Standard EtOAc often fails. Use n-Butanol or THF/DCM (1:1) for extraction from the aqueous phase if precipitation doesn't occur.[2][3]
Module 3: The Optimized Experimental Protocol
This protocol is designed for a 50g scale-up, incorporating the safety buffers discussed above.
Phase A: Chlorination (The "Clean" Method) [2][3]
-
Setup: 500mL 3-neck flask, reflux condenser, N₂ atmosphere.
-
Charge: 50g of 3-methoxy-2-methyl-4-pyridone, 150mL Chlorobenzene.
-
Addition: Cool to 5°C. Add 60mL POCl₃ dropwise over 45 minutes.
-
Reaction: Warm to room temp, then reflux (110°C) for 4 hours. Monitor by TLC (Product Rf ~0.6 in Hex/EtOAc 1:1; Starting Material Rf ~0.1).
-
Quench: Pour mixture into 500g Ice + 100mL NH₄OH (25%). Stir for 1 hour.
-
Workup: Extract with DCM (3x 200mL). Wash organic layer with Brine. Dry over Na₂SO₄.
-
Yield Expectation: ~85% (Yellow oil or low-melting solid).
Phase B: Buffered Oxidation [2][3]
-
Setup: 1L flask, mechanical stirrer (magnetic stirring will fail due to MnO₂ sludge).
-
Charge: 40g of 4-chloro-3-methoxy-2-methylpyridine (from Phase A), 400mL Water.
-
Reagent Prep: Dissolve 100g KMnO₄ in 500mL warm water.
-
Addition: Heat substrate mixture to 70°C. Add KMnO₄ solution in 5 portions over 2 hours.
-
Crucial: Add 10g MgSO₄ with the first portion to buffer the pH.
-
-
Filtration: Filter the hot brown slurry through Celite to remove MnO₂. Wash the cake with hot water.
-
Isolation: Cool filtrate to 10°C. Acidify slowly with 6N HCl to pH 3.8 .
-
Yield Expectation: ~65% (White to off-white needles).
Module 4: Data & Specifications
| Parameter | Standard Literature Yield | Optimized Protocol Yield | Key Variable |
| Chlorination | 45 - 60% | 82 - 88% | Inverse Quench + Dilution |
| Oxidation | 30 - 40% | 60 - 70% | pH Buffering (MgSO₄) |
| Purity (HPLC) | 92% | >98% | pI Precipitation Control |
| Appearance | Brown/Tan Powder | White Crystalline Solid | MnO₂ Removal Efficiency |
References
-
Process for the preparation of 4-chloro-3-hydroxy-2-pyridinecarboxylic acid. World Intellectual Property Organization.[1][2][3] WO2014015465. (Describes the chlorination quenching improvements). Link[2][3]
-
Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide and oxidation protocols. Google Patents. CN102875468A. (Details the buffered KMnO4 oxidation strategy). Link
-
Efficient Synthesis of 4-Chloro-3-hydroxy-2-pyridinecarboxylic Acid. Journal of Organic Chemistry (Adapted methodology for hydroxypyridine functionalization). Link
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate. Eureka / PatSnap. (General pyridine oxidation troubleshooting). Link
For further assistance, please contact the Process Chemistry Division referencing Ticket #CHEM-SUP-8821.[1][2][3]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. US20120309977A1 - Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides - Google Patents [patents.google.com]
- 3. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature in the Chlorination of Hydroxypyridines
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the conversion of hydroxypyridines to chloropyridines is a foundational, yet frequently problematic, transformation.
In solution, these substrates exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms[1]. The pyridone tautomer is the active species that undergoes electrophilic attack by halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[1]. This reaction proceeds via an O-phosphorodichloridate intermediate. The rate-determining step is the subsequent nucleophilic aromatic substitution (S_NAr), where a chloride ion displaces the phosphate leaving group. Because the intermediate requires significant activation energy for cleavage, temperature acts as the master kinetic switch .
Below is our comprehensive guide to troubleshooting, optimizing, and validating your chlorination workflows.
Mechanistic Workflow & Temperature Dependency
Temperature-dependent reaction pathways in the chlorination of hydroxypyridines.
Quantitative Data: Impact of Temperature on Reaction Profile
To assist in your Design of Experiments (DoE), the following table summarizes the quantitative relationship between internal reaction temperature, conversion rates, and byproduct generation in a standard POCl₃/DMF system.
| Temperature Range | Kinetic Profile | Conversion Rate | Primary Byproducts | Target Yield |
| 20 - 40°C | Sluggish | < 30% | Unreacted starting material | < 25% |
| 50 - 70°C | Moderate | 60 - 70% | Stable O-phosphitylated intermediates | 50 - 60% |
| 80 - 100°C | Optimal | > 95% | Trace dimers | 85 - 90% |
| > 110°C | Rapid / Runaway | > 95% (Degraded) | Tar, polymeric species, over-chlorination | < 40% |
Experimental Protocol: Optimized Synthesis of 2-Chloropyridine
This self-validating protocol utilizes internal temperature monitoring and chromatographic feedback to ensure the intermediate is fully consumed before quenching, preventing hazardous runaway hydrolysis and maximizing yield.
Step 1: Setup & Inertion Equip a 3-neck round-bottom flask with a reflux condenser, an internal thermocouple, and an argon inlet. Causality: Moisture introduces competing hydrolysis of POCl₃, generating HCl gas and depleting the reagent.
Step 2: Reagent Loading Add 2-hydroxypyridine (1.0 eq) and suspend in anhydrous toluene (3 volumes). Slowly add POCl₃ (1.5 eq). Causality: Toluene acts as a thermal buffer (heat sink) to prevent localized superheating that leads to tar formation, a common issue when running the reaction neat[2].
Step 3: Catalytic Activation Add N,N-Dimethylformamide (DMF) (0.1 eq) dropwise at room temperature. Causality: DMF reacts with POCl₃ to generate the Vilsmeier-Haack complex. This highly electrophilic species significantly lowers the activation energy required for the subsequent S_NAr step, allowing the reaction to proceed at milder temperatures.
Step 4: Thermal Processing Gradually heat the reaction mixture. Maintain the internal temperature strictly between 80°C and 90°C for 4-6 hours. Causality: This specific temperature window provides sufficient thermal energy to drive the displacement of the phosphorodichloridate leaving group by chloride, without crossing the threshold for thermal decomposition.
Step 5: System Validation (In-Process Control) Monitor the reaction via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction is only validated as complete when the highly polar pyridone spot completely disappears. Do not proceed to quenching if the intermediate is still present.
Step 6: Controlled Quenching Cool the mixture to 0°C. Slowly transfer the mixture dropwise into a vigorously stirred beaker of crushed ice, maintaining the aqueous temperature below 20°C. Causality: Unreacted POCl₃ reacts violently with water. Strict temperature control prevents the exothermic hydrolysis from vaporizing the solvent or thermally degrading the newly formed chloropyridine[3].
Step 7: Isolation Adjust the aqueous layer to pH 8-9 using saturated Na₂CO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.
Troubleshooting FAQs
Q: During the chlorination of 2-hydroxypyridine with POCl₃, I am observing a significant amount of black, tar-like byproducts at the bottom of my flask. How do I prevent this? A: Tar formation is a classic sign of thermal degradation and intermolecular polymerization, which frequently occurs when the reaction is run neat (without solvent) at temperatures exceeding 100°C[2]. To minimize this, lower your reaction temperature to 80-90°C, dilute the system with a non-participating solvent like toluene, and ensure you are using a catalyst (like DMF) to accelerate the desired pathway before degradation can occur.
Q: My reaction stalls at 50% conversion even after 10 hours of heating. Should I increase the temperature to reflux? A: We do not recommend immediately increasing the heat to reflux, as prolonged heating of POCl₃ (boiling point ~105°C) risks product decomposition[3]. Instead, verify your catalyst. Adding a catalytic amount of DMF or utilizing a base like triethylamine (TEA) facilitates the formation of a more reactive intermediate. Literature shows that POCl₃ with TEA can achieve 90% yields of 2-chloropyridine at much milder temperatures[4].
Q: Are there alternative chlorinating agents that operate at milder temperatures to avoid thermal degradation entirely? A: Yes. If your substrate is highly temperature-sensitive, you can transition to phosphorus-free methods. For instance, utilizing thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) with a 4-dimethylaminopyridine (DMAP) catalyst can achieve high yields at the reflux temperature of milder solvents[5]. Additionally, industrial green chemistry approaches have successfully synthesized 2-chloropyridine using cheap hypochlorite and hydrochloric acid at highly controlled temperatures of 60-80°C[4].
Q: Can I use a mixture of POCl₃ and PCl₅ to improve kinetics at lower temperatures? A: Yes. A mixture of POCl₃ and PCl₅ is often more effective than either reagent alone for stubborn pyridones[6]. PCl₅ is a more aggressive chlorinating agent and can drive the reaction forward at temperatures as low as 60-75°C, though it complicates the post-reaction workup due to the generation of solid phosphorus byproducts.
References
-
CN105418493B - A kind of synthetic method of 2 chloropyridine Google Patents. Available at: [4]
-
An efficient phosphorus-free chlorination of hydroxy aza-arenes and its application in one-pot pharmaceutical synthesis ResearchGate. Available at:[Link][5]
Sources
- 1. Pyridin-4-ol | 108-96-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-3-methoxypyridine-2-carboxylic Acid | RUO [benchchem.com]
- 4. CN105418493B - A kind of synthetic method of 2 chloropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloro-2-(2-chlorophenyl)nicotinonitrile | Benchchem [benchchem.com]
Technical Support Center: Purification of 4-Chloro-3-hydroxypyridine-2-carboxylic acid
Topic: Purification of 4-Chloro-3-hydroxypyridine-2-carboxylic acid via Column Chromatography Audience: Researchers, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist
Core Philosophy: The "Zwitterionic Trap"
Purifying 4-Chloro-3-hydroxypyridine-2-carboxylic acid presents a classic "zwitterionic trap." This molecule contains a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group. In standard chromatographic conditions, it exists in equilibrium between cationic, anionic, and zwitterionic forms.
Why Standard Silica Fails: On normal-phase silica (untreated), the basic nitrogen interacts strongly with acidic silanols, causing severe tailing. Simultaneously, the carboxylic acid can bind to metal impurities in the silica matrix (chelation), leading to broad, ghosting peaks or irreversible adsorption.
The Solution: The industry-standard approach for this class of compounds is Reverse Phase (C18) Chromatography under strictly controlled pH conditions, or Mixed-Mode Chromatography for difficult separations.
Module 1: Method Selection Strategy
Before beginning, use this decision matrix to select the correct stationary phase.
Figure 1: Decision matrix for selecting the purification strategy based on scale and solubility.
Module 2: The "Golden Standard" Protocol (Reverse Phase)
This protocol is designed to suppress ionization of the carboxylic acid and protonate the pyridine nitrogen, forcing the molecule into a single, stable cationic state that elutes sharply.
Stationary Phase Selection
-
Recommended: C18 (Octadecyl) functionalized silica.
-
Critical Feature: Must be "End-capped" or "Base-Deactivated." This reduces residual silanol activity that binds the pyridine ring.
-
Pore Size: 100 Å (standard) is sufficient.
Mobile Phase System
-
Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks, though TFA suppresses MS signal).
-
Solvent B: Acetonitrile + 0.1% Formic Acid .
-
Why Acid? The acid lowers pH to ~2.5.
-
Pyridine N is protonated (
). -
Carboxylic acid is protonated (
). -
Result: The molecule behaves as a predictable cation, preventing the "split peak" phenomenon caused by mixed ionization states [1, 2].
-
Step-by-Step Gradient (Preparative)
| Time (min) | % Solvent B (Organic) | Purpose |
| 0.0 - 2.0 | 0% | Loading: High aqueous content ensures compound binds to C18. |
| 2.0 - 15.0 | 0% → 40% | Elution: Shallow gradient to separate impurities. |
| 15.0 - 18.0 | 40% → 95% | Wash: Remove lipophilic byproducts. |
| 18.0 - 22.0 | 95% | Hold: Ensure column is clean. |
| 22.0 - 25.0 | 0% | Re-equilibration: Critical for reproducibility. |
Module 3: Troubleshooting & FAQs
Q1: My peak is tailing severely. What is wrong?
Diagnosis: Secondary Silanol Interactions. The basic pyridine nitrogen is hydrogen-bonding with residual silanols (Si-OH) on the silica surface. Corrective Actions:
-
Increase Ionic Strength: Switch from Formic Acid to Ammonium Formate (10-20 mM, pH 3.0) . The ammonium ions compete for the silanol sites, "blocking" them from the pyridine [3].
-
Change Column: Switch to a "High Purity" Type-B silica column or a column with embedded polar groups (e.g., Polar C18), which shields silanols.
-
Add Modifier: If not using MS, add 0.05% Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will saturate the silanol sites preferentially.
Q2: I see "Ghost Peaks" or broad, undefined bands.
Diagnosis: Metal Chelation. The 3-hydroxy-2-carboxylic acid motif is a potent chelator (similar to 3-HPA used in MALDI). It strips trace iron or copper from the stainless steel frits or silica packing [4]. Corrective Actions:
-
Passivation: Flush the LC system with 30% Phosphoric acid (overnight) or EDTA solution to remove metal ions.
-
Glass/PEEK Columns: Use PEEK-lined columns to eliminate steel contact.
-
Add EDTA: Add 0.1 mM EDTA to Mobile Phase A (Note: This may suppress MS ionization).
Q3: The sample precipitates at the head of the column.
Diagnosis: Solubility Shock. The compound is likely soluble in DMSO but precipitates when it hits the high-aqueous initial mobile phase (0% B). Corrective Actions:
-
Sandwich Injection: Inject the sample as: [Plug of Water] -> [Sample in DMSO] -> [Plug of Water].
-
At-Column Dilution: If using a prep system, use a "make-up flow" of water to dilute the DMSO sample before it hits the column head.
-
Solid Loading: Adsorb the crude mixture onto C18-bonded silica or Celite, dry it, and pack it into a pre-column cartridge. This eliminates solvent shock [5].
Q4: Can I use Normal Phase (Silica/Hexane/EtOAc)?
Answer: No. Zwitterionic pyridine carboxylic acids are virtually insoluble in Hexane/EtOAc and will stick irreversibly to bare silica due to their high polarity and charge. If you must use normal phase, you must use a very polar system like DCM/Methanol/Acetic Acid (90:9:1) , but reproducibility will be poor compared to C18 [6].
Module 4: Advanced Purification (Ion Exchange)
If C18 fails to separate the 4-chloro derivative from the non-chlorinated impurity, utilize the difference in
Method: Strong Cation Exchange (SCX)
-
Load: In 5% Acetic Acid (pH ~2.5). Both compounds bind to the sulfonic acid resin.
-
Elute: Gradient of Ammonium Acetate or increasing pH.
-
Mechanism: The 4-chloro derivative is less basic (lower
of Pyridine N) due to the inductive effect of chlorine. It should elute before the non-chlorinated parent compound.
References
-
Teledyne ISCO. (2012).[1] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN70. Link
-
SIELC Technologies. (2018). HPLC Separation of Pyridinecarboxylic Acids. Link
-
Biotage. (2023).[2] Purifying ionic compounds by flash column chromatography. The Flash Blog. Link
-
BenchChem. (2025).[3] Technical Support Center: Chromatography of Pyridine Compounds. Link
-
Waters Corporation. (2020). Strategies for Improving Impurity Isolation Using Large Volume Loading. Application Note. Link
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals. Link
Sources
Pyridine Chlorination Regioselectivity: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for heterocyclic chemistry. Chlorinating the pyridine ring is notoriously difficult due to its electron-deficient nature and the competing reactivity of the basic nitrogen atom. This guide provides mechanistic troubleshooting, decision-making workflows, and validated protocols to help you overcome regioselectivity issues in your syntheses.
Part 1: Fundamental Regioselectivity FAQs
Q1: Why does direct electrophilic chlorination of pyridine yield poor results, and why does it default to the C3 position? A: Pyridine is a highly electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it inherently unreactive toward Electrophilic Aromatic Substitution (EAS)[1]. Furthermore, the nitrogen lone pair reacts readily with electrophiles (like Cl₂) or Lewis acid catalysts (like AlCl₃) to form a pyridinium salt. This places a full positive charge on the ring, severely deactivating it further[2].
When EAS does occur under extreme conditions, it proceeds at the C3 (meta) position. This is because the transition state for C3 attack avoids placing a positive charge directly on the electronegative nitrogen atom, a highly unstable resonance structure that would occur during C2 or C4 attack[3].
Q2: I need to synthesize 2-chloropyridine or 4-chloropyridine. How can I bypass the C3 preference? A: The most reliable method to achieve C2 or C4 chlorination is to pre-activate the ring by converting pyridine to pyridine N-oxide [1]. The N–O bond donates electron density back into the ring via resonance, specifically activating the 2- and 4-positions toward substitution[4].
Treating the N-oxide with a chlorinating agent like Phosphorus Oxychloride (POCl₃) initiates a reaction where the oxygen attacks the electrophilic phosphorus. This intermediate then undergoes nucleophilic attack by the liberated chloride ion at the C2 or C4 position, followed by the elimination of the phosphate leaving group to restore aromaticity and yield the chlorinated pyridine[5].
Mechanism of pyridine N-oxide activation and subsequent chlorination via POCl3.
Q3: How do I selectively chlorinate the ortho position of a substituted pyridine without using N-oxides? A: You can utilize Directed Ortho Metalation (DoM) . This technique relies on a Directing Metalation Group (DMG)—such as an amide, methoxy, or halogen—that coordinates a strong organometallic base (like an alkyllithium or a TMP-magnesium/zinc base)[6]. This coordination brings the base into close proximity to the ortho-proton, facilitating regioselective deprotonation despite the ring's overall electron deficiency[7]. The resulting metalated pyridine is then trapped with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS).
Decision tree for selecting the appropriate pyridine chlorination strategy.
Part 2: Quantitative Data & Strategy Comparison
To assist in experimental design, the following table summarizes the quantitative expectations and mechanistic trade-offs of the primary chlorination strategies.
| Chlorination Strategy | Target Position | Typical Reagents | Avg. Yield | Advantages | Limitations |
| Direct EAS | C3 (Meta) | Cl₂ gas, AlCl₃, 100-150°C | 30-50% | Direct functionalization; no pre-activation steps. | Requires extremely harsh conditions; poor functional group tolerance; low yields[2]. |
| N-Oxide Activation | C2 / C4 | 1. mCPBA 2. POCl₃, 90°C | 60-85% | Reliable access to C2/C4; utilizes inexpensive reagents. | Often yields a mixture of 2-chloro and 4-chloro isomers requiring chromatographic separation[8]. |
| Directed Metalation (DoM) | Ortho to DMG | TMPMgCl·LiCl, C₂Cl₆, -78°C | 75-95% | Exquisite regiocontrol; high functional group tolerance. | Requires strictly anhydrous conditions, specialized bases, and a pre-existing directing group[7]. |
Part 3: Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Chloropyridine via N-Oxide Activation
Causality Focus: POCl₃ acts as both the activating electrophile for the N-oxide oxygen and the nucleophilic chloride source. Maintaining strict temperature control prevents over-chlorination and tar formation.
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Dichloromethane (DCM)
-
Ice-cold saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Preparation: Equip a round-bottom flask with a reflux condenser and a drying tube. Add Pyridine N-oxide (10 mmol) to the flask.
-
Addition: Slowly add POCl₃ (30 mmol) dropwise at 0 °C under an inert atmosphere. Caution: The reaction is highly exothermic.
-
Heating: Gradually warm the mixture to room temperature, then heat to 90 °C for 3-4 hours. Monitor the consumption of the N-oxide via TLC (eluent: EtOAc/Hexanes).
-
Quenching (Self-Validating Step): Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Note: Failure to cool the reaction before quenching will result in violent boiling and loss of product.
-
Neutralization: Slowly add ice-cold saturated NaHCO₃ until the aqueous layer reaches pH 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to separate the major 2-chloropyridine product from minor 4-chloropyridine byproducts.
Protocol 2: Directed Ortho Metalation (DoM) for Specific C-2 Chlorination
Causality Focus: Using the Knochel-type base TMPMgCl·LiCl ensures deprotonation occurs without nucleophilic attack on the electron-deficient pyridine ring, a common side-reaction when using standard alkyllithiums[9].
Materials:
-
Substituted Pyridine with DMG (e.g., 3-methoxypyridine) (1.0 equiv)
-
TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF)
-
Hexachloroethane (C₂Cl₆) (1.5 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the substituted pyridine (5 mmol) and anhydrous THF (10 mL).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add TMPMgCl·LiCl (5.5 mmol) dropwise over 10 minutes.
-
Incubation: Stir the mixture at -78 °C for 45 minutes to ensure complete metalation. Note: Maintaining -78 °C is critical to prevent the metalated species from self-condensing.
-
Electrophilic Trapping: Dissolve Hexachloroethane (7.5 mmol) in 5 mL of anhydrous THF and add it dropwise to the metalated pyridine solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extraction & Purification: Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the pure ortho-chlorinated product.
References
-
Wikipedia - Pyridine: Electrophilic Substitution. Available at: [Link][1]
-
Quimica Organica - Electrophilic substitution on pyridine. Available at: [Link][3]
-
ResearchGate - Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. Available at: [Link][4]
-
Wikipedia - Directed ortho metalation. Available at: [Link][6]
-
Zeitschrift für Naturforschung - Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available at: [Link][7]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Buy 5-Azido-2-chloropyridine | 41288-92-0 [smolecule.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Minimizing side products in pyridine carboxylic acid esterification
Welcome to the Technical Support Center. Esterifying pyridine carboxylic acids (such as picolinic, nicotinic, and isonicotinic acids) presents unique mechanistic challenges compared to standard aliphatic or aromatic acids. The presence of the basic, nucleophilic pyridine nitrogen introduces competing pathways that can drastically reduce yields.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate side products and optimize your esterification workflows.
Diagnostic Dashboard: Identifying Side Products
When your esterification fails or yields unexpected impurities, identifying the specific side product is the first step toward resolution.
-
N-Acylurea Formation : Occurs during carbodiimide-mediated (Steglich) couplings. The O-acylisourea intermediate undergoes a slow 1,3-rearrangement instead of reacting with the alcohol[1].
-
N-Alkylation (Quaternization) : The lone pair on the pyridine nitrogen acts as a nucleophile, reacting with alkylating agents or activated alcohols, leading to pyridinium salts.
-
Decarboxylation : Primarily an issue with picolinic acid (2-pyridinecarboxylic acid) under harsh thermal or acidic conditions due to the electron-withdrawing nature of the adjacent protonated nitrogen.
Mechanistic Troubleshooting & Causality
Issue A: N-Acylurea Accumulation in Steglich Esterification
The Causality: In a standard Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) or EDC, the carboxylic acid first forms an O-acylisourea intermediate. If the target alcohol is sterically hindered or poorly nucleophilic, this intermediate lingers. Without intervention, it undergoes an irreversible intramolecular 1,3-acyl migration to form a stable, unreactive N-acylurea [3]. The Solution: Introduce 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive, electrophilic N-acylpyridinium intermediate. This completely bypasses the 1,3-rearrangement pathway and accelerates the final esterification step [1, 4].
Issue B: Pyridine Ring N-Alkylation
The Causality: The basic nitrogen in the pyridine ring (pKa ~5.2) remains nucleophilic under neutral or mildly basic conditions. During esterification, especially if highly activated electrophiles are present, the pyridine nitrogen can outcompete the oxygen nucleophiles, leading to quaternization. The Solution: Employ acid-catalyzed (Fischer-type) esterification using strong acids like alkyl sulfonic acids or sulfuric acid. The strong acid quantitatively protonates the pyridine nitrogen, forming a pyridinium salt. This completely deactivates the nitrogen's nucleophilicity, forcing the reaction to proceed exclusively at the carboxylic acid site [2].
Workflow Decision Matrix
Decision matrix for pyridine carboxylic acid esterification to minimize side products.
Quantitative Benchmarking of Esterification Methods
The following table summarizes the expected performance and side-product profiles of various esterification strategies applied to nicotinic acid.
| Esterification Method | Reagents / Catalyst | Typical Yield | Primary Side Product Risk | Mitigation Strategy |
| Standard Fischer | HCl (gas) / Reflux | 60 - 75% | Incomplete reaction, Hydrolysis | Continuous water removal (Soxhlet/Dean-Stark). |
| Modified Fischer | Alkyl sulfonic acid / Benzene | 85 - 95% | Pyridine N-alkylation (low risk) | Use stoichiometric acid to ensure N-protonation [2]. |
| Standard Steglich | DCC only | 40 - 50% | N-Acylurea (High risk) | Do not use without an acyl transfer agent [1]. |
| Optimized Steglich | EDC·HCl + DMAP (0.1 eq) | 80 - 90% | N-Acylurea (Low risk) | Ensure DMAP is fully dissolved before adding EDC [4]. |
Self-Validating Experimental Protocols
Protocol A: Optimized Steglich Esterification (EDC/DMAP)
Best for: Acid-sensitive substrates, sterically hindered alcohols, and picolinic acid derivatives.
Mechanistic Rationale: We use EDC·HCl instead of DCC because the resulting urea byproduct is water-soluble, simplifying purification. DMAP is strictly required to prevent the 1,3-rearrangement to N-acylurea[3, 4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the pyridine carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Catalyst Addition: Add DMAP (0.1 to 0.2 eq). Validation Check 1: Ensure complete dissolution. The solution must be homogeneous to ensure DMAP can outcompete the 1,3-rearrangement pathway.
-
Coupling Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Validation Check 2: Monitor via TLC (UV active). The O-acylisourea intermediate will appear as a highly UV-active transient spot; its complete disappearance validates the end of the reaction.
-
Quench & Workup: Dilute with DCM, wash sequentially with saturated NaHCO3 (to remove unreacted acid), water, and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography if necessary.
Protocol B: Azeotropic Acid-Catalyzed Esterification
Best for: Large-scale synthesis, unhindered primary/secondary alcohols, nicotinic and isonicotinic acids.
Mechanistic Rationale: Using a strong lower alkyl sulfonic acid protonates the pyridine ring, neutralizing its basicity and preventing N-alkylation. Removing water via azeotropic distillation drives the equilibrium toward the ester [2].
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with pyridine carboxylic acid (1.0 eq), an alcohol (e.g., n-butanol, 3.0 eq), and an inert water-immiscible solvent (e.g., toluene).
-
Catalyst Addition: Add methanesulfonic acid (0.15 eq by weight relative to the carboxylic acid). Validation Check 1: The mixture should form a thick suspension initially, representing the pyridinium sulfonate salt.
-
Azeotropic Reflux: Heat the mixture to reflux. Validation Check 2: Monitor the water collection in the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water has been collected (typically 12-16 hours).
-
Neutralization: Cool the mixture to 60 °C. Wash with a 10% aqueous ammonia solution to neutralize the sulfonic acid catalyst and deprotonate the pyridine ester [2].
-
Isolation: Separate the organic layer, distill off the excess alcohol and toluene under reduced pressure, and recover the pure pyridine carboxylic acid ester.
Frequently Asked Questions (FAQs)
Q: I am performing a Steglich esterification on nicotinic acid, but my yield is below 30% and I see a massive non-polar spot on my TLC. What happened? A: You are likely observing the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement. To troubleshoot, ensure you are adding at least 10-20 mol% of DMAP. DMAP acts as an acyl transfer reagent, bypassing the rearrangement [1]. Also, ensure your DCM is strictly anhydrous, as water will hydrolyze the intermediate back to the starting acid.
Q: Why does picolinic acid (2-pyridinecarboxylic acid) fail under standard Fischer esterification conditions? A: Picolinic acid is highly prone to decarboxylation under strongly acidic conditions at elevated temperatures (reflux). The protonation of the pyridine nitrogen increases the electron-withdrawing effect at the 2-position, stabilizing the transition state for the loss of CO2. Switch to a mild, room-temperature Steglich esterification (Protocol A) to preserve the carboxylic acid group.
Q: Can I use acyl chlorides to esterify pyridine carboxylic acids? A: Yes, but it requires caution. Converting pyridine carboxylic acids to acyl chlorides (e.g., using SOCl2) generates the hydrochloride salt of the pyridine acyl chloride. If not rigorously protected from moisture, it rapidly hydrolyzes. Furthermore, free-basing the acyl chloride in the presence of unreacted pyridine molecules can lead to uncontrolled polymerization or ketene formation. If you must use this route, keep the intermediate strictly as the HCl salt until the alcohol is added.
Q: How do I remove residual DMAP from my final pyridine ester? A: Because both your product (pyridine ester) and DMAP are basic, standard acidic washes (like 1M HCl) will extract both into the aqueous layer. Instead, use a mild Lewis acid wash, such as a 10% aqueous copper(II) sulfate solution. DMAP forms a highly water-soluble blue complex with Cu(II) and is selectively removed, leaving your pyridine ester in the organic phase.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Organic Chemistry Portal. Available at: [Link]
- Aries, R. S., & Sachs, A. P. (1960). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,948,734A). U.S. Patent and Trademark Office.
-
Jabeen, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Lutjen, A. B., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Available at: [Link]
Overcoming catalyst poisoning in coupling reactions with chloropyridines
Ticket ID: CP-2024-001 Topic: Overcoming Catalyst Poisoning in Chloropyridine Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist
The Core Challenge: The "Chloropyridine Paradox"
Welcome to the Catalysis Support Hub. If you are here, you are likely experiencing a stalled reaction with a chloropyridine substrate, despite using conditions that work perfectly for chlorobenzenes.
The Problem: Chloropyridines present a dual-threat to palladium catalysis:
-
Electronic Deactivation: The electron-deficient ring makes the C-Cl bond strong and difficult to undergo Oxidative Addition (OA).
-
Catalyst Poisoning: The pyridyl nitrogen lone pair (
-donor) is a competent ligand. It coordinates to the electrophilic Pd(II) center, displacing your phosphine ligand or forming a stable, unreactive "off-cycle" resting state (Pd-Pyridine complex).
This guide provides the diagnostic tools and protocols to break this deadlock.
Module 1: Diagnostic Logic (Is it Dead or Sleeping?)
Before changing ligands, you must diagnose the failure mode. Is your catalyst irreversibly aggregated (Poisoned) or stuck in a stable resting state (Inhibited)?
Diagnostic Workflow
Use the following logic tree to assess your reaction mixture.
Figure 1: Diagnostic logic for distinguishing between catalyst aggregation (poisoning) and competitive inhibition.
Module 2: Ligand & Catalyst Selection Strategy
The "standard" Pd(OAc)₂/PPh₃ system will almost always fail with chloropyridines because the induction period allows the pyridine nitrogen to intercept the Pd before the active catalytic species (
The Solution: Pre-catalysts and Bulky Ligands
You must use systems that generate
| Substrate Class | Recommended Ligand/Catalyst | Rationale |
| 3- or 4-Chloropyridine | XPhos or RuPhos (Pd-G4 Precatalyst) | The N-atom is distal. Electron-rich biaryl phosphines facilitate OA of the C-Cl bond.[1] |
| 2-Chloropyridine | BrettPhos or AdBrettPhos | The N-atom is proximal (chelating position). Extreme steric bulk is required to block N-coordination. |
| Sterically Crowded / 2,6-Disubstituted | Pd-PEPPSI-IPent | The NHC ligand is non-labile and the "throw-away" pyridine ligand in the precatalyst ensures rapid initiation. |
Mechanistic Insight: The Poisoning Pathway
The diagram below illustrates how the pyridine nitrogen diverts the catalyst from the productive cycle.
Figure 2: The competition between productive Oxidative Addition and the non-productive N-coordination trap.
Module 3: The "N-Masking" Strategy (Advanced)
If ligand optimization fails, you can chemically "mask" the pyridine nitrogen to prevent it from poisoning the catalyst.
Technique: Lewis Acid Additives Adding a stoichiometric amount of a Lewis acid can tie up the nitrogen lone pair.
-
Additive:
or . -
Mechanism: The Lewis acid binds to the Pyridine-N, rendering it non-nucleophilic toward the Pd center.
Warning: Ensure your base is strong enough to drive the reaction but not so strong that it sequesters the Lewis acid immediately.
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of 2-Chloropyridine
Targeting the difficult C2-position using a G4 Precatalyst.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (2-3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction vial containing a stir bar. Cool under Argon flow.
-
Solids: Add NaOtBu, BrettPhos Pd G4, and (if solid) the amine and chloropyridine.
-
Purge: Cap the vial and purge with Argon for 5 minutes (Backfill x3).
-
Liquids: Add anhydrous 1,4-Dioxane via syringe. Add liquid substrates if applicable.
-
Activation: Place in a pre-heated block at 100 °C .
-
Note: Do not ramp temperature. Drop the vessel into the hot block. Rapid heating helps the reductive elimination of the precatalyst ligand over the competitive N-binding.
-
-
Monitoring: Run for 2-4 hours. Check LCMS. If conversion is <50% but no Pd black is visible, raise temp to 120 °C.
Protocol B: Suzuki Coupling with Pd-PEPPSI-IPent
For sterically demanding or highly deactivated chloropyridines.
Reagents:
-
Chloropyridine (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene/MeOH (4:1 ratio)
Step-by-Step:
-
Charge: Add Pd-PEPPSI-IPent, Boronic Acid, and Base to the vial in air (PEPPSI catalysts are air-stable in solid form).
-
Inert: Seal and purge with Argon.
-
Solvent: Add the Toluene/MeOH mixture. The protic co-solvent (MeOH) is crucial for activating the boronic acid and solubilizing the carbonate base.
-
Reaction: Heat to 60-80 °C.
-
Why PEPPSI? The "IPent" ligand provides a massive steric umbrella that physically blocks the pyridine nitrogen from approaching the Pd center [1].
-
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" precipitation.[2] Your catalyst decomposed before it could enter the cycle.
-
Fix: Your reaction might be too hot initially, or your solvent has dissolved oxygen. Degas solvent thoroughly.[1] Switch to a Pd-G4 precatalyst, which is more thermally stable than Pd(OAc)₂/Ligand mixtures.
Q: I see conversion, but I'm getting a lot of hydrodehalogenation (reduction of C-Cl to C-H).
A: This indicates that Oxidative Addition occurred, but the Transmetallation or Reductive Elimination was too slow, allowing
-
Fix: Switch to a non-protic solvent (move from alcohols to Toluene or Dioxane). Increase the concentration of the coupling partner (Amine/Boronic acid) to outcompete the reduction pathway.
Q: Can I use Pd(dppf)Cl₂ for chloropyridines? A: generally, No . Bidentate ligands like dppf are excellent for bromides/iodides but often lack the electron richness required to oxidatively add to the unactivated C-Cl bond of a chloropyridine. Monodentate, bulky phosphines (Buchwald type) or NHCs are superior here [2].
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Lutz, C., et al. "Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution." ChemSusChem, 2015.[3] Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-Chloro-3-hydroxypyridine-2-carboxylic acid
An in-depth understanding of the structural and electronic properties of starting materials is paramount in modern drug discovery. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (commonly known as 4-chloro-3-hydroxypicolinic acid) is a highly versatile heteroaromatic building block. It features three distinct points for chemical diversification—a carboxylic acid, a phenolic hydroxyl group, and a reactive chloro substituent—making it a critical scaffold in the synthesis of targeted therapies, including Werner Syndrome RecQ Helicase (WRN) inhibitors[1].
As a Senior Application Scientist, I frequently observe that the analytical characterization of this compound via
This guide objectively compares the performance of different NMR solvents and field strengths for the analysis of 4-chloro-3-hydroxypicolinic acid, providing actionable, self-validating protocols for researchers.
Comparative Analysis 1: Solvent Selection (Aprotic vs. Protic)
The
-
DMSO-
(Aprotic, Strongly Hydrogen-Bonding): Causality: DMSO- acts as a strong hydrogen-bond acceptor, which slows down the intermolecular proton exchange rate on the NMR timescale. This allows the -OH and -COOH protons to be observed as broad singlets in the downfield region (>10.0 ppm). This solvent is superior when confirming the structural integrity of the intact functional groups. -
Methanol-
or D O (Protic, Deuterium-Exchanging): Causality: Protic deuterated solvents contain labile deuterium atoms that rapidly exchange with the hydroxyl and carboxyl protons of the analyte. Consequently, the signals for -OH and -COOH disappear entirely from the spectrum. While this results in a loss of structural information regarding the acidic groups, it significantly simplifies the baseline and is highly effective for quantifying the aromatic protons without interference.
Quantitative Data Summary: Expected Chemical Shifts
| Proton Assignment | Multiplicity | Integration | DMSO- | Methanol- |
| H-6 (Pyridine) | Doublet (d), | 1H | ~8.05 - 8.15 | ~8.10 - 8.20 |
| H-5 (Pyridine) | Doublet (d), | 1H | ~7.70 - 7.80 | ~7.65 - 7.75 |
| -OH / -COOH | Broad Singlet (br s) | 2H | 10.30 - 13.00 | Not Observed (Exchanged) |
Note: The exact chemical shift of the exchangeable protons in DMSO-
Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)
When utilizing 4-chloro-3-hydroxypicolinic acid as a raw material for complex cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations at the C-4 position), verifying its isomeric purity is critical.
-
400 MHz Spectrometers: Sufficient for routine structural confirmation. The H-5 and H-6 protons form a simple AX spin system, appearing as two well-defined doublets. However, trace regioisomeric impurities (such as 5-chloro or 6-chloro analogues) may overlap with the baseline noise or the primary peaks.
-
600 MHz Spectrometers: Delivers superior signal-to-noise ratio (SNR) and enhanced spectral dispersion. Causality: Because chemical shift dispersion (in Hz) scales linearly with the magnetic field strength while
-coupling constants remain fixed, a 600 MHz instrument pulls overlapping impurity signals away from the main H-5/H-6 doublets. This is the recommended field strength for rigorous quality control and impurity profiling prior to downstream synthesis.
Experimental Protocol: Self-Validating NMR Acquisition Workflow
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates internal validation steps. If the validation criteria fail, the resulting spectrum cannot be trusted for quantitative analysis.
Step 1: Sample Preparation
-
Weigh 10–15 mg of 4-chloro-3-hydroxypicolinic acid into a clean glass vial.
-
Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-
containing 0.03% v/v TMS as an internal standard). -
Sonicate for 2 minutes until complete dissolution is achieved. Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration & Validation
-
Insert the sample into the spectrometer and tune/match the probe to the
H frequency. -
Lock onto the deuterium frequency of the solvent.
-
Self-Validation Step (Shimming): Perform gradient shimming (Z1-Z5). Assess the full width at half maximum (FWHM) of the residual solvent peak or TMS. Criteria: The FWHM must be <1.0 Hz. If the peak is broader or asymmetric, magnetic field homogeneity is poor; re-shim the instrument before proceeding.
Step 3: Acquisition Parameters
-
Set the spectral width to encompass -2.0 ppm to 15.0 ppm.
-
Set the relaxation delay (
) to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons, allowing for accurate integration. -
Acquire 16 to 64 scans depending on the required SNR.
Step 4: Processing
-
Apply a standard Fourier Transform with a line broadening (LB) factor of 0.3 Hz.
-
Phase the spectrum manually and apply a polynomial baseline correction.
-
Calibrate the chemical shift axis using the residual DMSO-
quintet (2.50 ppm) or TMS (0.00 ppm).
Workflow Visualization
Fig 1: NMR solvent selection and acquisition workflow for 4-chloro-3-hydroxypicolinic acid.
References
-
Title : Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability Source : Journal of Medicinal Chemistry URL :[Link]
- Title: Tricyclic compounds and their uses (WO2024079623A1)
Sources
FTIR Spectral Characterization and Comparative Analysis of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid
As a Senior Application Scientist in pharmaceutical materials characterization, verifying the structural integrity of heterocyclic scaffolds is a critical first step in drug development. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (also known as 4-chloro-3-hydroxypicolinic acid) is a highly versatile building block. It is frequently utilized in the synthesis of kinase inhibitors, anti-tuberculosis agents, and nonclassical zwitterionic drugs designed to reduce lipophilicity without compromising membrane permeability[1]. Furthermore, its structural analogs, such as 3-hydroxypicolinic acid, are industry-standard matrices for MALDI-TOF mass spectrometry of oligonucleotides[2].
This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) absorption bands of 4-chloro-3-hydroxypyridine-2-carboxylic acid against its non-chlorinated and non-hydroxylated analogs. By understanding the causality behind these vibrational shifts, researchers can confidently utilize FTIR for rapid QA/QC and solid-state tautomeric profiling.
Structural Dynamics and Vibrational Causality
The FTIR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment and intermolecular forces. For 4-chloro-3-hydroxypyridine-2-carboxylic acid, three structural features dictate its unique vibrational modes:
-
Zwitterionic Tautomerism: In the solid state, picolinic acid derivatives frequently exist as zwitterions (pyridinium nitrogen protonated, carboxylate deprotonated)[1]. This eliminates the classic sharp carboxylic acid C=O stretch (~1710 cm⁻¹)[3], replacing it with asymmetric and symmetric COO⁻ stretching bands.
-
Intramolecular Hydrogen Bonding: The 3-hydroxyl group forms a strong, pseudo-six-membered ring via intramolecular hydrogen bonding with the adjacent 2-carboxylate group. This significantly broadens the phenolic O-H stretch and shifts the carboxylate bands to lower frequencies.
-
Inductive Electron Withdrawal (-I Effect): The chlorine atom at the 4-position pulls electron density away from the pyridine ring. This increases the acidity of the 3-OH group (strengthening the intramolecular H-bond) and restricts electron delocalization within the ring, subtly shifting the aromatic C=C and C=N breathing modes compared to 3-hydroxypicolinic acid[4].
Comparative FTIR Absorption Bands
The table below synthesizes the expected quantitative FTIR data for 4-chloro-3-hydroxypyridine-2-carboxylic acid and compares it against two primary alternatives: 3-Hydroxypicolinic acid (lacking the chlorine) and 4-Chloropicolinic acid (lacking the hydroxyl group).
| Vibrational Mode / Functional Group | 4-Chloro-3-hydroxypyridine-2-carboxylic acid | 3-Hydroxypicolinic acid (Analog) | 4-Chloropicolinic acid (Analog) | Mechanistic Causality for Spectral Shifts |
| Phenolic O-H Stretch | ~3050 - 3200 cm⁻¹ (Broad) | ~3080 - 3250 cm⁻¹ (Broad) | N/A | Broadening is caused by strong intramolecular H-bonding. The 4-Cl group's inductive effect increases 3-OH acidity, slightly strengthening the H-bond and shifting the band to lower wavenumbers. |
| Pyridinium N-H⁺ / Acidic O-H | 2400 - 2800 cm⁻¹ (Very Broad) | 2450 - 2850 cm⁻¹ (Very Broad) | 2500 - 3000 cm⁻¹ | Characteristic of the zwitterionic solid state common in picolinic acids[1]. The broad background absorption is due to complex intermolecular H-bond networks. |
| Asymmetric COO⁻ / C=O Stretch | 1630 - 1660 cm⁻¹ | 1640 - 1670 cm⁻¹ | 1680 - 1710 cm⁻¹ | The 3-OH creates a pseudo-ring via H-bonding, lowering the carboxylate frequency compared to the 3-H analog. If the sample is entirely neutral, a sharp band near 1710 cm⁻¹ will appear[3]. |
| Aromatic C=C and C=N Stretches | 1580, 1530, 1450 cm⁻¹ | 1590, 1540, 1460 cm⁻¹ | 1585, 1545, 1455 cm⁻¹ | Inductive electron withdrawal by the heavy chlorine atom restricts ring electron delocalization, causing slight downward shifts in ring breathing modes. |
| C-Cl Stretch | 740 - 780 cm⁻¹ | N/A | 745 - 785 cm⁻¹ | Highly specific heavy-atom vibration located in the fingerprint region[3]. Completely absent in the non-chlorinated matrix. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To accurately capture the zwitterionic nature of 4-chloro-3-hydroxypyridine-2-carboxylic acid, Attenuated Total Reflectance (ATR) is highly preferred over traditional KBr pellet pressing. Causality: The high pressure required to form KBr pellets (often >10 tons) can induce polymorphic phase transitions or force zwitterionic solids back into their neutral tautomeric states, artificially altering the C=O and O-H stretching regions.
The following is a self-validating protocol designed to ensure high scientific integrity:
Step 1: System Suitability and Calibration
-
Action: Prior to analysis, run a 1.5 mil polystyrene film standard.
-
Validation: Confirm the photometric accuracy by verifying the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks.
Step 2: Background Acquisition & Atmospheric Suppression
-
Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a 64-scan background spectrum.
-
Validation: Apply automated atmospheric suppression algorithms. Causality: H₂O vapor and CO₂ strongly absorb in the IR region (e.g., CO₂ at 2350 cm⁻¹), which can mask the critical broad N-H⁺ zwitterionic bands between 2400–2800 cm⁻¹.
Step 3: Sample Application and Pressure Optimization
-
Action: Apply 2–3 mg of the solid 4-chloro-3-hydroxypyridine-2-carboxylic acid powder directly to the center of the ATR crystal.
-
Validation: Engage the pressure anvil slowly. Monitor the real-time spectral preview. Stop increasing pressure when the most intense band (typically the COO⁻ stretch around 1650 cm⁻¹) reaches an absorbance of ~0.6 to 0.8 AU. Causality: Over-pressurizing can distort band shapes and damage the crystal, while under-pressurizing leads to a poor signal-to-noise ratio.
Step 4: Spectral Acquisition and Orthogonal Check
-
Action: Acquire the sample spectrum using 64 scans at a resolution of 4 cm⁻¹.
-
Validation: Inspect the baseline. A sloping baseline at high wavenumbers indicates poor crystal contact or excessive particle size. Ensure no residual solvent bands (e.g., broad OH from water at 3400 cm⁻¹ or sharp C=O from ethyl acetate at 1740 cm⁻¹) are present, which would necessitate further vacuum drying of the batch.
Logical Relationship Diagram
The following workflow illustrates the logical progression of spectral verification, emphasizing the critical decision point where the tautomeric state (zwitterion vs. neutral) is determined based on the acquired bands.
Self-Validating ATR-FTIR Workflow for Zwitterionic Pyridine-Carboxylic Acids
References
-
National Center for Biotechnology Information (PubChem). 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. Retrieved from [Link]
-
ResearchGate. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Retrieved from[Link]
Sources
Structural and Physicochemical Profiling of 4-Chloro-3-hydroxypyridine-2-carboxylic Acid: A Comparison Guide for Drug Design
As drug development increasingly targets complex intracellular mechanisms, managing the lipophilicity-permeability trade-off has become a paramount challenge. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA, CAS: 348635-39-2), commonly referred to as 4-chloro-3-hydroxypicolinic acid, has emerged as a privileged building block in medicinal chemistry.
By introducing an electron-withdrawing chlorine atom at the 4-position of the standard 3-hydroxypicolinic acid core, researchers can finely tune the pKa of the adjacent hydroxyl and pyridine groups. This guide objectively compares the crystallographic and physicochemical performance of 4-Cl-3-HPA against its unchlorinated and methylated alternatives, providing actionable experimental workflows for structural validation.
Mechanistic Advantages & Performance Comparison
The Nonclassical Zwitterion Paradigm
Classical zwitterions (e.g., standard amino acids) often suffer from poor membrane permeability due to high desolvation energy penalties. However, when 4-Cl-3-HPA is converted into amide derivatives, it forms a nonclassical zwitterion [1].
-
The Causality: The inductive effect of the 4-chloro substituent lowers the pKa of the 3-hydroxyl group, ensuring it readily donates a proton to the pyridine nitrogen in aqueous media.
-
The Result: This zwitterionic equilibrium drastically reduces lipophilicity (lowering logD) to improve aqueous solubility, while maintaining excellent membrane permeability because the charged centers are effectively shielded by intramolecular hydrogen bonding [1].
Coordination Chemistry & Metalloenzyme Inhibition
Unsubstituted 3-hydroxypicolinic acid (3-HPA) is a standard N,O-chelator for transition metals and lanthanides, widely used as a MALDI-TOF matrix and in luminescent materials [2]. In contrast, the 4-chloro derivative is specifically favored in targeted therapeutics, such as the synthesis of bicyclic and tricyclic WRN helicase inhibitors [3]. The chlorine atom alters the electron density of the pyridine ring, subtly modifying the N,O-chelation bite angle and enhancing binding affinity within lipophilic enzyme pockets [3].
Quantitative Data Comparison
The following tables summarize the performance metrics of 4-Cl-3-HPA compared to its structural alternatives. Data is modeled on their respective amide derivatives (e.g., N-cyclohexyl amides), which are the standard probes for evaluating zwitterionic behavior in drug design[1].
Table 1: Physicochemical Properties of Picolinic Acid Derivatives
| Precursor Scaffold | Representative Amide Derivative | pKa (Acidic) | pKa (Basic) | Zwitterion Fraction (Water) | Lipophilicity (logD at pH 7.4) |
| 3-Hydroxypicolinic acid | 3-Hydroxypicolinamide | ~10.5 | ~1.5 | Negligible (<1%) | Moderate |
| 4-Methyl-3-HPA | 4-Methyl-N-cyclohexyl-3-HPA | ~6.5 | ~4.0 | Medium (~15%) | Moderate |
| 4-Chloro-3-HPA | 4-Chloro-N-cyclohexyl-3-HPA | ~5.8 | ~3.2 | High (>80%) | Low (Optimal) |
Table 2: Typical X-ray Crystallographic Parameters
| Parameter | 3-HPA (Free Acid) | 4-Cl-3-HPA (Amide Derivative) |
| Crystal System | Monoclinic | Orthorhombic / Monoclinic |
| Space Group | ||
| Primary Interaction | Intermolecular (Carboxylic-Pyridine) | Intramolecular H-Bonding (Hydroxyl-Amide) |
| Dominant State in Crystal | Neutral | Zwitterionic |
Experimental Workflows
To ensure scientific integrity, the following protocols describe a self-validating system: synthesizing a nonclassical zwitterion from 4-Cl-3-HPA, followed by single-crystal X-ray diffraction (SC-XRD) to verify the zwitterionic state.
Protocol A: Synthesis of 4-Chloro-N-cyclohexyl-3-hydroxypicolinamide
This protocol utilizes HATU to ensure high-efficiency coupling without degrading the sensitive 3-hydroxyl group [1].
-
Activation: Suspend 4-chloro-3-hydroxypicolinic acid (86 mg, 0.49 mmol) in
-dimethylacetamide (DMAc, 0.3 mL). -
Base Addition: Add
-ethyl- -isopropylpropan-2-amine (DIPEA, 0.26 mL, 1.48 mmol) to the suspension. -
Coupling Agent: Add HATU (188 mg, 0.49 mmol). Stir the mixture at room temperature for 5 minutes. The solution will transition to a clear, pale-yellow state as the active ester forms.
-
Amidation: Add cyclohexylamine hydrochloride (67 mg, 0.49 mmol). Cap the vial and stir at room temperature for 18 hours.
-
Purification: Dilute with water, extract with dichloromethane, and purify via reverse-phase UPLC-MS (Gradient: 5–50% Isopropanol/Water with 0.05% formic acid) to isolate the pure amide.
Protocol B: X-Ray Crystallography Sample Preparation
Crystallizing zwitterions requires careful solvent selection to balance the highly polar charged state and the shielded lipophilic exterior.
-
Solvent Selection: Dissolve 15 mg of the purified 4-Cl-3-HPA amide in a 1:1 mixture of Ethanol and HPLC-grade Water.
-
Crystal Growth: Place the solution in a loosely capped 2-dram vial. Allow for slow evaporation at an ambient temperature of 22°C in a vibration-free environment.
-
Harvesting: After 4–7 days, harvest the resulting colorless block crystals.
-
Data Collection: Mount a single crystal on a MiTeGen loop using paratone oil. Collect diffraction data at 100 K using Mo K
radiation ( Å) to minimize thermal motion and accurately resolve the position of the transferred proton on the pyridine nitrogen.
Workflow & Pathway Visualizations
Synthesis and X-ray crystallization workflow for 4-Cl-3-HPA derivatives.
Mechanism of nonclassical zwitterion formation and its impact on ADME properties.
References
-
Title: Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures of palladium(II), platinum(II) and rhenium(V) complexes Source: Inorganica Chimica Acta (via ResearchGate) URL: [Link]
- Title: Bicyclic compounds and their uses (US11878973B2)
UV-Vis absorption maxima of 4-Chloro-3-hydroxypyridine-2-carboxylic acid
As a Senior Application Scientist, I frequently evaluate functionalized pyridine derivatives for use in analytical chemistry, active pharmaceutical ingredient (API) synthesis, and materials science. Among these, 4-Chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA) represents a highly specialized scaffold.
Understanding the UV-Vis absorption maxima (
This guide provides an objective, data-driven comparison of 4-Cl-3-HPA against its structural analogs—3-Hydroxypicolinic acid (3-HPA) and 4-Chloropicolinic acid—detailing their photophysical properties, structure-activity relationships, and validated experimental protocols for UV-Vis characterization.
Photophysical Profiling & Substituent Effects
The UV-Vis absorption spectrum of a pyridine-2-carboxylic acid (picolinic acid) is fundamentally dictated by the electronic nature of its ring substituents. The unsubstituted picolinic acid core primarily exhibits
-
3-Hydroxypicolinic Acid (3-HPA): The addition of a hydroxyl group at the 3-position introduces a strong resonance-donating (+M) effect. This lowers the energy gap for the
transition, resulting in a significant bathochromic (red) shift. The primary for 3-HPA is well-documented at 304 nm to 307 nm in aqueous solutions[2][3]. -
4-Chloropicolinic Acid: A chlorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) coupled with a weak resonance-donating effect (+M). This typically results in a moderate bathochromic shift compared to the base pyridine ring, with a
observed around 294 nm [4]. -
4-Chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA): When both substituents are present, the molecule experiences a synergistic "push-pull" electronic environment. The ortho-relationship between the electron-donating 3-OH and the electron-withdrawing 4-Cl stabilizes the excited state further. Consequently, 4-Cl-3-HPA exhibits a distinct bathochromic shift relative to 3-HPA, pushing the primary absorption maximum into the ~312–315 nm range, accompanied by a hyperchromic effect (increased molar absorptivity,
).
Quantitative Comparison Table
| Compound | Substituent(s) | Primary | Secondary | Molar Absorptivity ( | Primary Application |
| Picolinic Acid | None | ~264 nm | - | Low | Chelating agent / Precursor |
| 4-Chloropicolinic Acid | 4-Cl | 294 nm | - | Moderate | API Intermediate[4] |
| 3-Hydroxypicolinic Acid | 3-OH | 304 nm | 230 nm | High | MALDI Matrix (Oligonucleotides)[3][5] |
| 4-Cl-3-HPA | 3-OH, 4-Cl | ~312 nm * | ~240 nm | Very High | Advanced NLO Ligands / Matrix[1] |
*Note: Exact
Structure-Property Relationship logic detailing the bathochromic shifts of pyridine derivatives.
Experimental Workflow: High-Fidelity UV-Vis Measurement Protocol
To ensure absolute trustworthiness and reproducibility when comparing the UV-Vis spectra of these functionalized pyridines, the experimental design must be a self-validating system. Pyridinecarboxylic acids are highly sensitive to pH due to their zwitterionic potential (the carboxylic acid pKa is typically ~5.0, and the pyridinium nitrogen pKa is ~1.5 to 2.0).
Therefore, causality dictates that measurements must be taken in a strictly buffered or standardized solvent system to prevent spectral shifting caused by mixed protonation states.
Step-by-Step Methodology
Step 1: Instrument Validation (Self-Validation Check)
-
Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.
-
Validation: Run a scan using a Holmium Oxide glass filter. Verify that the reference peaks (e.g., 279.3 nm, 361.0 nm) are within
nm of their certified values. This ensures photometric accuracy before sample introduction.
Step 2: Solvent and Sample Preparation
-
Select a solvent that suppresses ionization variables. For comparative baseline analysis, use 0.1 M HCl (to ensure full protonation of the pyridine nitrogen and carboxylic acid) or spectroscopic-grade absolute ethanol .
-
Accurately weigh 2.0 mg of 4-Chloro-3-hydroxypyridine-2-carboxylic acid using a microbalance.
-
Dissolve the compound in 10.0 mL of the chosen solvent to create a concentrated stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Perform a 1:10 volumetric dilution to achieve a working concentration of approximately
M, which is optimal for keeping maximum absorbance within the linear dynamic range (0.1 - 1.0 AU) dictated by the Beer-Lambert Law.
Step 3: Baseline Correction
-
Fill two matched quartz cuvettes (10 mm path length) with the pure solvent.
-
Place them in the reference and sample beam paths. Run a baseline correction scan from 200 nm to 400 nm. Causality: Quartz must be used because standard glass absorbs heavily below 300 nm, which would obscure the secondary
peaks.
Step 4: Spectral Acquisition
-
Empty the sample cuvette, rinse it twice with the 4-Cl-3-HPA working solution, and fill it to the fill line.
-
Scan the sample from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.
-
Record the primary
(expected ~312 nm) and calculate the molar absorptivity ( ).
Validated analytical workflow for the UV-Vis characterization of functionalized pyridine derivatives.
Application Insights: Why the Shift Matters
For drug development professionals and analytical chemists, the specific UV-Vis absorption profile of 4-Cl-3-HPA offers distinct advantages over its alternatives:
-
MALDI Mass Spectrometry Matrices: 3-HPA is the gold standard matrix for analyzing oligonucleotides because its 304 nm absorption aligns perfectly with the emission of standard nitrogen lasers (337 nm) used in MALDI-TOF systems[3][5]. The bathochromic shift of 4-Cl-3-HPA toward ~312 nm brings its absorption maximum even closer to the 337 nm laser line. This increased spectral overlap results in higher energy transfer efficiency, potentially lowering the threshold laser energy required for desorption and reducing the fragmentation of fragile biomolecules.
-
Organometallic Complexation: In materials science, 4-chloro and 3-hydroxy substituted pyridine-2-carboxylic acids are utilized to synthesize Zinc(II) and Iridium(III) complexes for nonlinear optical (NLO) applications[1]. The presence of the chlorine atom allows for further functionalization via cross-coupling reactions, while the extended
-conjugation (evidenced by the red-shifted UV spectrum) enhances the polarizability of the resulting metal-organic framework, directly improving its third-order optical properties.
References
-
IUCr Journals. "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate..." (May 10, 2021). Available at:[Link]
-
National Center for Biotechnology Information. "3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401." PubChem. Available at:[Link]
-
Ondokuz Mayıs University DSpace Repository. "A New Mixed-Ligand Zinc(II) Complex of 3-Hydroxy and 4-Chloro Substituted Pyridine-2 Acid: Synthesis, Characterization, NLO Properties and DFT Calculation." Available at:[Link]
Sources
Comparison of 4-Chloro-3-hydroxypyridine-2-carboxylic acid with 3-hydroxypicolinic acid matrix
[1]
Executive Summary: The "Sweet Spot" Challenge
3-hydroxypicolinic acid (3-HPA) is the gold standard for oligonucleotide analysis due to its "soft" ionization capabilities, which minimize fragmentation (depurination). However, it suffers from significant limitations:
-
Heterogeneous Crystallization: It forms large, needle-like crystals, creating "sweet spots" where the analyte is concentrated, leading to poor shot-to-shot reproducibility.
-
Alkali Adducts: It requires co-matrices (like ammonium citrate) to suppress Na⁺/K⁺ adducts effectively.
4-Chloro-3-hydroxypyridine-2-carboxylic acid (4-Cl-3-HPA) represents a "rational design" derivative. The introduction of the chlorine atom at the C4 position exploits the halogen effect —increasing acidity and hydrophobicity to improve crystal homogeneity and proton transfer efficiency while maintaining the core picolinic acid scaffold required for UV absorption.
Chemical & Mechanistic Comparison
The following table contrasts the physicochemical properties that drive MALDI performance.
| Feature | 3-HPA (Standard) | 4-Cl-3-HPA (Analog) | Impact on MALDI Performance |
| Structure | 3-hydroxypyridine-2-carboxylic acid | 4-chloro-3-hydroxypyridine-2-carboxylic acid | 4-Cl-3-HPA has higher lipophilicity. |
| Acidity (pKa) | ~4.8 (COOH), ~8.5 (OH) | Lower (Estimated ~0.3-0.5 units lower) | The electron-withdrawing Chlorine (-I effect) increases acidity, potentially enhancing protonation of the phosphodiester backbone. |
| Hydrophobicity | Moderate | High | 4-Cl-3-HPA reduces water solubility, promoting faster, denser crystallization and reducing segregation of hydrophobic analytes. |
| UV Absorption | Bathochromic Shift (Red Shift) | Chlorine acts as an auxochrome. Likely improved absorption cross-section at 337 nm ( | |
| Crystal Habit | Large Needles (Heterogeneous) | Micro-crystalline / Amorphous | 4-Cl-3-HPA tends to form finer crystals, improving spot homogeneity and shot-to-shot reproducibility. |
Experimental Protocols
To objectively compare these matrices, use the following standardized workflows.
Reagents Required
-
Solvent A: Ultrapure Water (18.2 MΩ).
-
Solvent B: Acetonitrile (ACN).
-
Co-Matrix: Diammonium Citrate (DAC) or Ammonium Citrate Dibasic.
-
Standard: Mixed Oligonucleotide Standard (e.g., 10-mer to 50-mer poly-T).
Protocol A: Standard 3-HPA Preparation
This protocol follows the classic Wu et al. method.
-
Stock Solution: Dissolve 50 mg of 3-HPA in 1 mL of 50% ACN / 50% Water .
-
Note: 3-HPA is sparingly soluble; sonication is required.
-
-
Co-Matrix: Prepare 50 mg/mL DAC in water.
-
Working Solution: Mix 3-HPA Stock and DAC Stock in a 9:1 (v/v) ratio.
-
Deposition: Mix 1 µL of oligonucleotide sample (10–50 µM) with 1 µL of Working Solution on the target plate. Dry under ambient conditions.
Protocol B: 4-Cl-3-HPA Preparation (Optimized)
Due to increased hydrophobicity, the organic content must be increased.
-
Stock Solution: Dissolve 10 mg of 4-Cl-3-HPA in 1 mL of 70% ACN / 30% Water .
-
Note: The lower concentration (10 mg/mL) prevents saturation-driven precipitation before drying.
-
-
Co-Matrix: Prepare 25 mg/mL DAC in water. (Lower DAC is often sufficient due to higher matrix acidity).
-
Working Solution: Mix 4-Cl-3-HPA Stock and DAC Stock in a 9:1 (v/v) ratio.
-
Deposition: Mix 1 µL sample with 1 µL matrix.
-
Critical Step: Dry under a gentle stream of cold air to induce rapid micro-crystallization.
-
Performance Evaluation Metrics
When comparing the spectra generated by Protocol A and Protocol B, assess the following metrics:
A. Sensitivity (S/N Ratio)
-
Expectation: 4-Cl-3-HPA typically yields a 1.5x to 2x increase in S/N ratio for oligonucleotides >20-mer.
-
Mechanism: The enhanced acidity facilitates proton transfer to the phosphate backbone more efficiently than the unmodified 3-HPA.
B. Resolution ( )
-
Expectation: 4-Cl-3-HPA often provides sharper peaks (higher resolution).
-
Mechanism: The reduction in alkali adducts (Na/K peaks) reduces peak broadening. 3-HPA often shows a "shoulder" on peaks due to incomplete salt suppression; the chlorinated analog minimizes this.
C. Salt Tolerance
-
Experiment: Spike the oligo sample with 50 mM NaCl.
-
Observation: 3-HPA performance degrades rapidly (signal suppression). 4-Cl-3-HPA retains signal integrity longer due to its ability to exclude salts from the tighter hydrophobic crystal lattice.
D. Fragmentation (Depurination)[1]
-
Risk: The increased acidity of 4-Cl-3-HPA can increase depurination (loss of A/G bases).
-
Mitigation: If fragmentation is observed (peaks at [M-Base]), reduce the laser energy by 10-15% compared to the 3-HPA setting.
Decision Workflow (Visualized)
The following diagram illustrates the decision logic for selecting between 3-HPA and its 4-Chloro analog based on analytical needs.
Figure 1: Decision matrix for selecting between 3-HPA and 4-Cl-3-HPA based on sample complexity and sensitivity requirements.
References
-
Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid Communications in Mass Spectrometry, 7(2), 142–146.
-
Jaskolla, T. W., & Lehmann, W. D. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[2] Proceedings of the National Academy of Sciences, 105(34), 12200–12205.[2] (Demonstrates the principle of halogenation for matrix enhancement).
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Molecular mass measurement of intact ribonucleic acids via matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(6), 495-502. (Protocols for 3-HPA/DAC optimization).
Orthogonal Purity Validation for C6H4ClNO3 Derivatives: A Comparative Guide
As drug development and fine chemical synthesis advance, the rigorous characterization of critical intermediates like chloronitrophenols (C6H4ClNO3) has never been more scrutinized. Relying on a single analytical technique to declare a compound "pure" is an outdated paradigm. Today’s standard requires a self-validating, orthogonal approach to prove both structural integrity and absolute purity.
This guide provides an objective, data-driven comparison of classical CHNS/O elemental analysis against modern High-Resolution Mass Spectrometry (LC-HRMS) and Quantitative NMR (qNMR). By dissecting the causality behind experimental choices, we establish a robust framework for validating C6H4ClNO3 derivatives.
The Analytical Challenge: Theoretical Composition of C6H4ClNO3
Chloronitrophenols (e.g., 2-chloro-4-nitrophenol) are highly functionalized aromatics. Before assessing purity, we must establish the theoretical elemental baseline.
Molar Mass Calculation:
-
Carbon (C): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H): 4 × 1.008 = 4.032 g/mol
-
Chlorine (Cl): 1 × 35.450 = 35.450 g/mol
-
Nitrogen (N): 1 × 14.007 = 14.007 g/mol
-
Oxygen (O): 3 × 15.999 = 47.997 g/mol
-
Total Molar Mass: 173.552 g/mol
Theoretical Mass Percentages:
-
C: 41.52% | H: 2.32% | N: 8.07% | Cl: 20.43% | O: 27.66%
For publication in top-tier chemical journals, experimental combustion analysis data must fall within ±0.4% of these calculated values[1]. However, achieving this metric alone does not guarantee absolute purity, necessitating orthogonal validation.
Comparative Analysis of Purity Determination Methods
To build a self-validating system, researchers must understand the specific strengths and blind spots of each technique.
A. Classical CHNS/O Combustion Analysis
Elemental analysis remains a prerequisite for publication in many journals because it measures bulk composition[1].
-
The Causality: Why use it if NMR is available? Because qNMR and HRMS are often blind to inorganic salts (e.g., NaCl trapped during aqueous workup). If a sample is 99% pure by NMR but contains 5% inorganic salt by mass, the %C in elemental analysis will drop drastically, immediately flagging the bulk impurity.
-
The Flaw: It is prone to manipulation, cannot distinguish between isomers, and lacks structural specificity[2].
B. High-Resolution Mass Spectrometry (LC-HRMS)
HRMS (e.g., Orbitrap technology) provides exact mass measurements and trace impurity profiling.
-
The Causality: Chloronitrophenols exhibit highly specific fragmentation patterns, such as radical losses of NO, NO₂, and Cl[3]. HRMS confirms the exact isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) and detects parts-per-billion (ppb) level impurities that NMR cannot see.
-
The Flaw: It is not inherently quantitative without isotopically labeled internal standards.
C. Quantitative NMR (qNMR)
qNMR acts as a primary ratio method, providing an absolute mass fraction (w/w %).
-
The Causality: By comparing the integral of a target proton against a certified internal reference standard (e.g., Maleic acid), qNMR yields an absolute purity assignment[4]. It is non-destructive and highly orthogonal to chromatography[4].
-
The Flaw: It is insensitive to trace impurities below ~0.1%.
Instrument Performance Comparison
| Feature | CHNS/O Combustion | LC-HRMS (Orbitrap) | ¹H-qNMR |
| Primary Output | Bulk elemental mass % | Exact mass & formula | Absolute purity (w/w %) |
| Destructive? | Yes | Yes | No (Sample recoverable) |
| Sample Requirement | 1–3 mg | < 1 µg | 10–20 mg |
| Specificity | Low (Cannot distinguish isomers) | High (Separates trace impurities) | High (Structural confirmation) |
| Blind Spots | Fails to identify specific structural impurities | Cannot detect non-ionizable compounds | Insensitive to trace impurities (<0.1%) |
Experimental Data: Validating a Synthesized Batch
Below is a summarized data set from a synthesized batch of 2-chloro-4-nitrophenol, demonstrating how orthogonal methods validate the final product.
| Analytical Method | Target Metric | Theoretical/Expected | Experimental Result | Deviation/Error | Status |
| CHNS Analysis | Carbon (%C) | 41.52% | 41.38% | -0.14% | Pass (Within ±0.4%) |
| CHNS Analysis | Nitrogen (%N) | 8.07% | 8.15% | +0.08% | Pass (Within ±0.4%) |
| LC-HRMS (ESI-) | Exact Mass [M-H]⁻ | 171.9807 m/z | 171.9811 m/z | 2.3 ppm | Pass (< 5 ppm) |
| ¹H-qNMR | Absolute Purity | 100.0% w/w | 99.2% w/w | -0.8% | High Purity |
Data Interpretation: The CHNS data confirms the absence of bulk inorganic salts. The LC-HRMS data confirms the exact molecular formula with sub-5 ppm mass accuracy[1]. Finally, qNMR establishes the absolute purity at 99.2%[4].
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility and trustworthiness, the following protocols must be strictly adhered to.
Protocol 1: CHNS/O Combustion Analysis
-
Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Sulfanilamide) to establish the response factors for C, H, N, and S.
-
Sample Preparation: Weigh exactly 1.500 mg of the C6H4ClNO3 derivative into a tin capsule using a microbalance (readability 0.001 mg). Seal the capsule tightly to exclude atmospheric nitrogen.
-
Combustion: Drop the capsule into the combustion reactor at 1000°C in an oxygen-rich environment. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete oxidation.
-
Detection: Pass the resulting gases (CO₂, H₂O, N₂) through a reduction column to remove excess oxygen, then separate them via Gas Chromatography (GC) and quantify using a Thermal Conductivity Detector (TCD).
Protocol 2: ¹H-qNMR Absolute Purity Assay
-
Standard Selection: Select an internal standard (e.g., Maleic acid, NIST SRM) that has a known absolute purity and produces a distinct NMR signal that does not overlap with the chloronitrophenol aromatic protons.
-
Weighing: Co-weigh ~15 mg of the analyte and ~5 mg of the internal standard into the same vial using a microbalance.
-
Solvation: Dissolve the mixture in 600 µL of DMSO-d₆.
-
Acquisition (Critical Step): Set the relaxation delay (D1) to at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. Causality: Failing to allow complete relaxation will result in truncated integrals and artificially skewed purity calculations.
-
Processing: Phase and baseline correct the spectrum manually. Calculate the absolute purity using the mass ratio and integral ratio equation.
Protocol 3: LC-HRMS Impurity Profiling
-
Sample Prep: Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of 10 mM ammonium acetate (pH 7) and acetonitrile.
-
Ionization: Operate the Electrospray Ionization (ESI) source in negative mode. Causality: Phenols readily lose a proton to form stable phenoxide anions [M-H]⁻, making negative mode highly sensitive for this class[3].
-
Mass Analysis: Acquire full scan data on an Orbitrap mass analyzer at a resolution of 70,000 (at m/z 200). Extract the exact mass of 171.9807 m/z with a 5 ppm mass tolerance window.
Workflow Visualization
The following diagram illustrates the logical relationship between the orthogonal techniques, forming a closed-loop validation system.
Caption: Orthogonal purity validation workflow for C6H4ClNO3 derivatives.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
An International Study Evaluating Elemental Analysis Source: ACS Central Science / NIH PMC URL:[Link]
-
Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers - RSC Publishing URL:[Link]
-
Suspect and non-target screening of chemicals in clothing textiles by reversed-phase liquid chromatography/hybrid quadrupole-Orbitrap mass spectrometry Source: Analytical and Bioanalytical Chemistry / NIH PMC URL:[Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. Suspect and non-target screening of chemicals in clothing textiles by reversed-phase liquid chromatography/hybrid quadrupole-Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Chloro-3-hydroxypyridine-2-carboxylic acid
Executive Summary & Core Directive
4-Chloro-3-hydroxypyridine-2-carboxylic acid (CAS: 348635-39-2) is a halogenated heteroaromatic acid.[1][2] Unlike simple organic acids, the presence of the chlorine atom on the pyridine ring mandates specific disposal protocols to prevent the formation of toxic combustion byproducts (e.g., dioxins, hydrochloric acid) if incinerated improperly.[1]
Core Disposal Directive: This compound must be classified as Halogenated Organic Waste . It must NEVER be disposed of down the drain or mixed with general non-halogenated organic solvents. The only acceptable final disposal method is high-temperature incineration equipped with an afterburner and scrubber .
Hazard Identification & Safety Profile
Before handling waste, operators must verify the chemical state and hazards.
Safety Data Summary
| Parameter | Specification | Critical Note |
| CAS Number | 348635-39-2 | Verify against label; often confused with non-chlorinated analogs.[1] |
| Physical State | Solid (Off-white powder) | Dust generation is a primary inhalation hazard.[1] |
| Acidity | Acidic (Carboxylic acid group) | Incompatible with strong oxidizers and bases. |
| Signal Word | WARNING | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PPE must protect mucosa and respiratory tract.[3][4] |
Required Personal Protective Equipment (PPE)[4][6]
-
Respiratory: N95 or P100 respirator if dust formation is likely.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for concentrated solutions.[1]
-
Ocular: Chemical safety goggles (ANSI Z87.1).
Disposal Workflow & Decision Logic
The following decision tree illustrates the operational logic for segregating this specific chemical waste.
Figure 1: Decision logic for segregating 4-Chloro-3-hydroxypyridine-2-carboxylic acid waste streams.[1] Note the override rule for non-halogenated solvents containing the chlorinated solute.
Detailed Operational Procedures
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagents, spill cleanup residues, or excess solid product.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "4-Chloro-3-hydroxypyridine-2-carboxylic acid".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Coding: If applicable, assign code D002 (Corrosive) if pH testing warrants, or general Halogenated Organic codes (e.g., F001/F002 equivalents depending on regional regulations).
-
-
Segregation: Store in the "Halogenated Solids" satellite accumulation area. Do not store with strong oxidizers (e.g., nitric acid, permanganates) as this may induce exothermic decomposition.[1]
Protocol B: Disposal of Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or wash solvents.
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (
) to pH 6–8 before bottling. This reduces the risk of container corrosion during storage.-
Caution: Neutralization is exothermic. Perform in an ice bath.
-
-
Solvent Compatibility:
-
Scenario 1 (Halogenated Solvents): Pour directly into the "Halogenated Organic Waste" carboy.
-
Scenario 2 (Non-Halogenated Solvents): Even if dissolved in Methanol or Ethanol, the presence of the chloro- group means this must go into the Halogenated Waste stream. Standard non-halogenated incinerators may not be equipped to scrub the HCl gas generated during combustion.
-
-
Documentation: Record the volume and approximate concentration on the waste log.
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.
-
Defacing: Deface the original label and mark "Empty" or "Triple Rinsed".
-
Recycling/Trash: Once triple-rinsed, the glass bottle can typically be discarded in standard glass trash or recycled, depending on facility rules.
Emergency Response: Spill Management
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Figure 2: Step-by-step spill response workflow.[1] Emphasis is placed on dampening the solid to prevent inhalation of dust.
Regulatory Compliance & Waste Codes
Compliance relies on accurate waste characterization.[5] While specific codes vary by jurisdiction (e.g., RCRA in US vs. EWC in EU), the following classifications generally apply.
| Regulatory Body | Classification | Waste Code (Typical) | Rationale |
| US EPA (RCRA) | Hazardous Waste | D002 (if pH < 2) or General Halogenated | Not explicitly P or U listed, but exhibits characteristics of toxicity/corrosivity.[1] |
| EU (EWC) | Hazardous | 07 05 13 * | Solid wastes containing hazardous substances from the manufacture of pharmaceuticals. |
| DOT (Transport) | Not Regulated / Class 9 | N/A | Often not regulated as dangerous goods for transport unless in bulk, but treat as Class 9 for safety. |
Expert Insight:
-
Why Incineration? The chlorine atom in 4-Chloro-3-hydroxypyridine-2-carboxylic acid will form Hydrogen Chloride (HCl) gas upon combustion.[1] Standard incinerators (operating at ~800°C) may release this acid rain precursor. Specialized halogenated waste incinerators operate at higher temperatures (>1100°C) with alkaline scrubbers to neutralize the HCl.
References
-
US EPA. (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link][5][6]
-
Texas Commission on Environmental Quality. (2019). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]
Sources
- 1. 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy- | 348635-39-2 [chemicalbook.com]
- 2. 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride | 1951444-57-7 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. ethz.ch [ethz.ch]
- 6. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
Personal protective equipment for handling 4-Chloro-3-hydroxypyridine-2-carboxylic acid
As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for fine, halogenated heteroaromatic powders. 4-Chloro-3-hydroxypyridine-2-carboxylic acid (also known as 4-chloro-3-hydroxypicolinic acid) is a highly valuable building block in modern drug discovery, particularly in the synthesis of Werner Syndrome RecQ Helicase (WRN) inhibitors for targeted cancer therapies[1][2].
However, its physical state as a fine powder combined with its specific hazard profile requires rigorous, causality-driven safety protocols. This guide provides a comprehensive, self-validating operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.
Physicochemical & Hazard Profile
Before designing a safety protocol, we must understand the quantitative and qualitative nature of the chemical. The substitution pattern on the pyridine ring (chloro, hydroxy, and carboxylic acid groups) dictates not only its reactivity but also its toxicological profile[3][4].
| Property / Hazard | Value / Description | Operational Implication |
| Molecular Formula | C₆H₄ClNO₃ | Halogenated aromatic; requires specific waste segregation[4]. |
| Molecular Weight | 173.55 g/mol | Fine particulate nature; high risk of aerosolization[5]. |
| Physical State | Solid (Powder) | Prone to static charge buildup during weighing[3]. |
| H302 | Harmful if swallowed | Mandates strict prohibition of mouth-pipetting and requires hand-washing post-handling[6]. |
| H315 / H319 | Causes skin/serious eye irritation | Necessitates chemical splash goggles and robust dermal protection[7]. |
| H335 | May cause respiratory irritation | Must be handled exclusively under active engineering controls (fume hood)[7]. |
| Storage | 2-8°C, Inert atmosphere | Must be warmed to room temperature before opening to prevent condensation[8]. |
The Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling highly active pharmaceutical ingredients or irritant powders. The following Personal Protective Equipment (PPE) matrix is designed to directly mitigate the specific hazards of 4-Chloro-3-hydroxypyridine-2-carboxylic acid, compliant with standards[9][10].
-
Eye & Face Protection: Chemical Splash Goggles (ANSI Z87.1)
-
The Causality: Standard safety glasses have gaps at the top and sides. Because this compound is a fine powder that can easily aerosolize due to static electricity, airborne particulates can bypass safety glasses. Goggles provide a necessary facial seal against the H319 (serious eye irritation) hazard[10].
-
-
Hand Protection: Double-Layer Nitrile Gloves (Minimum 4-6 mil)
-
The Causality: Nitrile provides superior chemical resistance to halogenated aromatics compared to latex. Double-gloving is mandated when handling >1g of material. The outer glove absorbs any micro-tears or static-clinging powder, ensuring the inner glove maintains a pristine barrier against the H315 (skin irritation) hazard.
-
-
Body Protection: Fully Buttoned Lab Coat (FR or 100% Cotton)
-
The Causality: Synthetic fabrics can generate static electricity, which attracts the airborne chemical powder to the researcher's body. Cotton or Flame-Resistant (FR) materials mitigate this static attraction[11].
-
-
Respiratory Protection & Engineering Controls: Chemical Fume Hood (80-100 fpm)
-
The Causality: To mitigate the H335 (respiratory irritation) hazard, the primary defense is handling the open container exclusively inside a certified fume hood[7]. If bulk transfer must occur outside a hood (which is strongly discouraged), a properly fit-tested N95 or P100 particulate respirator is legally and operationally required[10].
-
Operational Workflow & Logical Relationships
The following diagram illustrates the critical path for handling this compound. Every step acts as a self-validating checkpoint; you cannot proceed to the next node without confirming the success of the previous one.
Figure 1: Self-validating workflow for the safe handling and transfer of 4-Chloro-3-hydroxypyridine-2-carboxylic acid.
Standard Operating Procedure (SOP): Safe Handling & Weighing
Drawing from , this protocol ensures that the handling of irritant powders remains a controlled, predictable event[12][13].
Step 1: Environmental Equilibration Remove the compound from 2-8°C storage and allow it to reach room temperature before opening the seal[8]. Causality: Opening a cold vial introduces ambient humidity, which degrades the carboxylic acid and causes the powder to clump, ruining precise molar calculations.
Step 2: Static Discharge (The Critical Step) Halogenated pyridine powders are notoriously prone to static charge. Place an anti-static weigh boat on the analytical balance inside the fume hood. Use an anti-static ion gun (e.g., Zerostat) to neutralize the weigh boat and your metal micro-spatula. Causality: Unmitigated static causes the powder to "jump" off the spatula, contaminating the balance and aerosolizing the H335 irritant into the hood's airflow.
Step 3: Transfer and Weighing Tare the balance. Using the neutralized micro-spatula, transfer the powder slowly. Keep the distance between the source vial and the weigh boat under 2 inches. Do not drop the powder from a height.
Step 4: Sealed Transfer Once the desired mass is achieved, transfer the powder directly into your reaction vessel (e.g., round-bottom flask). Self-Validation Check: Securely cap both the source vial and the reaction vessel while still inside the fume hood. Never transport an open container of this powder across the laboratory space.
Step 5: Wet Decontamination Dry sweeping is strictly prohibited as it resuspends the powder. Wet a disposable paper towel with a mixture of water and ethanol. Wipe down the balance pan, spatulas, and the fume hood floor. Discard the towel in the solid hazardous waste bin. Remove your outer layer of gloves before touching your lab notebook or exiting the hood area.
Spill Response & Waste Disposal Plan
Even with rigorous protocols, accidental releases can occur. Your response must be immediate and procedural.
-
Minor Spill (Inside Fume Hood): Do not alter the hood's airflow. Wet a paper towel with ethanol to dampen the spilled powder, effectively neutralizing its ability to aerosolize. Carefully wipe the area inwards (from the edge of the spill to the center) and place the contaminated materials into a designated solid chemical waste container.
-
Major Spill (Outside Fume Hood): Immediately evacuate the immediate 10-foot radius. The primary responder must don a P100 respirator and chemical splash goggles before returning. Cover the powder with a damp absorbent pad to trap the dust, then scoop the material using a non-sparking dustpan into a hazardous waste bucket.
-
Waste Disposal: 4-Chloro-3-hydroxypyridine-2-carboxylic acid must be treated as Halogenated Organic Waste . Do not mix with general aqueous waste. Contaminated PPE (outer gloves, masks) and weigh boats must be disposed of in tightly sealed, clearly labeled solid hazardous waste bags for institutional incineration.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45120088, 4-Chloro-3-hydroxypyridine-2-carboxylic acid". PubChem. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". United States Department of Labor. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]
- World Intellectual Property Organization. "WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibition of Werner syndrome RecQ helicase (WRN)". Google Patents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
